molecular formula C44H28N4Pd B1143877 meso-Tetraphenylporphyrin-Pd(II) CAS No. 14187-13-4

meso-Tetraphenylporphyrin-Pd(II)

Cat. No.: B1143877
CAS No.: 14187-13-4
M. Wt: 719.153
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Description

meso-Tetraphenylporphyrin-Pd(II) is a metalloporphyrin complex where a palladium(II) ion is chelated within the tetraphenylporphyrin macrocycle. This configuration is strategically valuable in research for its unique photophysical and catalytic properties, primarily driven by the heavy-atom effect of palladium that promotes efficient intersystem crossing to generate long-lived triplet excited states . This makes the compound an exceptional photosensitizer. In photoredox catalysis, it functions as a single-electron transfer (SET) agent capable of initiating radical reactions for C-C and C-heteroatom bond formation under visible light irradiation . Its potent triplet state also enables efficient energy transfer to molecular oxygen, generating singlet oxygen (Type II mechanism) crucial for photodynamic therapy (PDT) research and photooxygenation reactions . Beyond light-driven applications, this palladium porphyrin serves as a highly selective catalyst in hydrogenation reactions, enabling the stereoselective synthesis of cis-alkenes from alkynes . Furthermore, the oxygen-sensitive phosphorescence of its triplet state is exploited in the development of optical oxygen sensors . These diverse mechanisms of action make meso-Tetraphenylporphyrin-Pd(II) a versatile tool for advancing research in organic synthesis, materials science, and biomedical applications.

Properties

CAS No.

14187-13-4

Molecular Formula

C44H28N4Pd

Molecular Weight

719.153

Synonyms

5,10,15,20-Tetraphenyl-21H,23H-porphine palladium(II)

Origin of Product

United States

Foundational & Exploratory

Photophysical properties of meso-Tetraphenylporphyrin-Pd(II)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Photophysical Properties of meso-Tetraphenylporphyrin-Pd(II)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Meso-Tetraphenylporphyrin-Pd(II) (PdTPP) stands as a cornerstone molecule in the field of photophysics and photochemistry. Its unique electronic structure, dominated by the presence of a heavy palladium(II) central ion, dictates a photophysical profile characterized by an exceptionally efficient population of a long-lived triplet excited state. This guide provides a detailed exploration of the synthesis, electronic structure, and excited-state dynamics of PdTPP. We will dissect the causal relationships behind its near-unity intersystem crossing quantum yield, its strong room-temperature phosphorescence, and the subsequent energy transfer processes that make it a premier agent for photodynamic therapy and optical oxygen sensing. This document is designed to serve as a technical resource, blending fundamental principles with field-proven experimental protocols and quantitative data to support advanced research and development.

The Unique Stature of a Metalloporphyrin: Why Pd(II)-Tetraphenylporphyrin?

Porphyrins are a class of heterocyclic macrocycles that are fundamental to many biological processes, from oxygen transport in hemoglobin to light harvesting in chlorophyll.[1][2] The introduction of a metal ion into the porphyrin core creates a metalloporphyrin, dramatically modulating its electronic and, consequently, its photophysical properties.[3]

The choice of palladium(II) is deliberate and highly consequential. As a second-row transition metal, palladium possesses a significant atomic number, which introduces a strong "heavy-atom effect." This effect enhances spin-orbit coupling—the interaction between the electron's spin angular momentum and its orbital angular momentum.[4][5] In PdTPP, this coupling provides a highly efficient pathway for the molecule to transition from its initial light-excited singlet state to a long-lived triplet state. This near-quantitative population of the triplet state is the single most important feature of PdTPP, as it is the origin of its potent photosensitizing capabilities and its utility as a phosphorescent probe.

Synthesis and Characterization of PdTPP

The creation of PdTPP is a well-established two-step process, beginning with the synthesis of the free-base porphyrin ligand, followed by metallation.

Synthesis Pathway

The common route involves the acid-catalyzed condensation of pyrrole with benzaldehyde to form the free-base meso-tetraphenylporphyrin (H₂TPP), often via the Adler-Longo method.[2][6] Subsequently, the H₂TPP ligand is refluxed with a palladium(II) salt, such as palladium(II) chloride, in a suitable solvent to yield the final PdTPP complex.

Synthesis cluster_0 Step 1: Ligand Synthesis cluster_1 Step 2: Metallation Pyrrole Pyrrole PropAcid Propionic Acid (Reflux) Pyrrole->PropAcid Benzaldehyde Benzaldehyde Benzaldehyde->PropAcid H2TPP H₂TPP (Free-base) PropAcid->H2TPP Solvent Solvent (e.g., Benzonitrile) H2TPP->Solvent PdCl2 Pd(II) Salt (e.g., PdCl₂) PdCl2->Solvent PdTPP meso-Tetraphenylporphyrin-Pd(II) (PdTPP) Solvent->PdTPP

Caption: General workflow for the two-step synthesis of PdTPP.

Experimental Protocol: Synthesis of PdTPP

Trustworthiness: This protocol is a standard literature method. Successful synthesis is validated by distinct color changes and confirmed by spectroscopic analysis, which shows the disappearance of the free-base N-H proton signal in ¹H NMR and a simplified Q-band structure in the UV-Vis spectrum.

Part A: Synthesis of meso-Tetraphenylporphyrin (H₂TPP)

  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, add 250 mL of propionic acid.

  • Reagents: Add 8.8 mL (0.087 mol) of freshly distilled benzaldehyde and 6.0 mL (0.087 mol) of freshly distilled pyrrole to the flask.

  • Reaction: Heat the mixture to reflux and maintain for 30 minutes. The solution will turn dark and opaque.

  • Isolation: Allow the flask to cool to room temperature. A dark purple, crystalline precipitate will form. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the crude product by vacuum filtration and wash thoroughly with methanol until the filtrate is colorless. Wash with hot water to remove residual propionic acid. Let the purple solid air-dry. The typical yield is around 20%.[6]

Part B: Metallation to form PdTPP

  • Setup: In a 250 mL round-bottom flask, dissolve 500 mg of the synthesized H₂TPP in 100 mL of benzonitrile.

  • Reagents: Add 500 mg of palladium(II) chloride (PdCl₂).

  • Reaction: Heat the mixture to reflux for 2 hours. Monitor the reaction's progress using UV-Vis spectroscopy, observing the change from the four-band Q-region of H₂TPP to the two-band pattern of PdTPP.

  • Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Re-dissolve the crude solid in chloroform and purify by column chromatography on silica gel, eluting with chloroform or a chloroform/hexane mixture. The first major colored band is typically the desired PdTPP. Evaporate the solvent to obtain the product as a dark purple solid.

Electronic Absorption and Emission Properties

The photophysical journey begins with the absorption of light, governed by the molecule's electronic structure.

Absorption Spectrum

Like most metalloporphyrins, the absorption spectrum of PdTPP in the UV-Visible region is dominated by two main features, explained by Gouterman's four-orbital model.[7]

  • The Soret Band (or B-band): An intense absorption band located in the near-UV region, typically around 417 nm for PdTPP, with a very high molar extinction coefficient (log ε ≈ 5.45).[8] This band arises from a strong electronic transition to the second singlet excited state (S₂).

  • Q-bands: A set of weaker absorption bands in the visible region of the spectrum. For PdTPP, these typically appear at approximately 525 nm and 557 nm.[8][9] These bands correspond to transitions to the first singlet excited state (S₁). The simplification from four Q-bands in the free-base H₂TPP to two in PdTPP is a hallmark of metallation and increased molecular symmetry.[8]

Emission Spectrum: The Dominance of Phosphorescence

While the free-base H₂TPP exhibits modest fluorescence, the emission from PdTPP is starkly different.

  • Fluorescence (S₁ → S₀): Fluorescence from PdTPP is exceptionally weak, with a quantum yield (ΦFl) on the order of 10⁻⁴.[10] This is a direct consequence of the heavy-atom effect, which promotes an alternative and far more rapid de-excitation pathway.

  • Phosphorescence (T₁ → S₀): The emission spectrum is overwhelmingly dominated by phosphorescence—a radiative transition from the lowest triplet excited state (T₁) to the singlet ground state (S₀).[9][11] This emission is observed at longer wavelengths than the fluorescence, with a characteristic peak around 668-700 nm.[12][13] The presence of strong, room-temperature phosphorescence is a defining characteristic of PdTPP and is the basis for its use in oxygen sensing.

The Excited State Manifold: A Journey Through the Jablonski Diagram

The fate of the energy absorbed by PdTPP can be visualized using a Jablonski diagram. The key distinction for PdTPP is the extreme efficiency of the intersystem crossing step.

Jablonski S0 S₀ (Ground State) S1 S₁ S0->S1 Q-band S2 S₂ S0->S2 Soret T1 T₁ (Triplet State) S1->T1 S2->S1 T1->S0 O2_3 ³O₂ T1->O2_3 abs_txt Absorption ic_txt Internal Conversion isc_txt Intersystem Crossing (ISC, Φ ≈ 1) phos_txt Phosphorescence (τ ≈ 250 µs) et_txt Energy Transfer O2_1 ¹O₂ (Singlet Oxygen) O2_3->O2_1

Caption: Simplified Jablonski diagram for PdTPP illustrating the dominance of intersystem crossing.

  • Absorption: The process begins with the absorption of a photon, promoting the molecule to an excited singlet state (S₁ or S₂).

  • Internal Conversion: If excited to S₂, the molecule rapidly undergoes non-radiative internal conversion to the lowest singlet excited state, S₁, on a femtosecond to picosecond timescale.[12]

  • Intersystem Crossing (ISC): This is the critical, rate-determining step for the subsequent photophysics. Due to the heavy palladium atom, spin-orbit coupling is exceptionally strong, allowing the spin-forbidden transition from the S₁ state to the T₁ state to occur with near-perfect efficiency (ΦISC ≈ 1).[10] This process is extremely fast, happening on a picosecond timescale (~10 ps), effectively outcompeting any significant fluorescence.[14]

  • The Triplet State (T₁): The T₁ state acts as a long-lived energy reservoir. Because the transition back to the S₀ ground state (T₁ → S₀) is also spin-forbidden, the lifetime of this state is several orders of magnitude longer than a typical singlet state. In the absence of quenchers (like oxygen), the triplet lifetime of PdTPP can be as long as 254 microseconds (254,000 ns) in deaerated toluene.[15]

  • De-excitation from T₁: The T₁ state can return to the ground state via two primary pathways:

    • Phosphorescence: Radiative emission of a photon.

    • Non-Radiative Energy Transfer: In the presence of ground-state molecular oxygen (which is a triplet, ³O₂), the PdTPP triplet can transfer its energy, returning to its ground state (S₀) and promoting oxygen to its highly reactive singlet excited state (¹O₂).[3]

Quantitative Photophysical Data

The performance of PdTPP in any application is dictated by a set of key quantitative parameters. The following table summarizes representative values found in the literature.

ParameterSymbolTypical ValueConditionsReference(s)
Absorption
Soret Peakλabs, Soret~417 nmToluene[8][9]
Q-Band Peakλabs, Q~525 nmToluene[8][9]
Molar Extinction (Soret)εSoret~2.8 x 10⁵ M⁻¹cm⁻¹Toluene[8]
Emission
Phosphorescence Peakλphos~668 nmTHF/MeOH[9]
Quantum Yields
FluorescenceΦFl~10⁻⁴Air-saturated[10]
Intersystem CrossingΦISC≈ 1.0-[10]
Singlet OxygenΦΔ0.85 - 0.93Air-saturated Toluene[10][15]
Lifetime
Triplet StateτT~254 µsDeaerated Toluene[15]
Triplet StateτT~347 nsNon-degassed Toluene[15]

Note: Photophysical parameters are highly sensitive to the molecular environment. Solvent polarity, viscosity, and temperature can influence spectral positions, quantum yields, and lifetimes.[16][17]

Applications Driven by Photophysics

The unique excited-state dynamics of PdTPP make it an exemplary candidate for two major applications.

Photodynamic Therapy (PDT)

PDT is a cancer treatment modality that uses a photosensitizer, light, and oxygen to generate cytotoxic species that kill malignant cells.[5] The efficacy of a PDT agent is directly linked to its ability to produce singlet oxygen.[3][4]

Mechanism:

  • PdTPP is administered and localizes in tumor tissue.

  • The tumor is irradiated with light of a wavelength absorbed by PdTPP (e.g., using the Q-bands for better tissue penetration).

  • The excited PdTPP efficiently populates its triplet state (T₁).

  • The T₁ state transfers its energy to ambient molecular oxygen (³O₂).

  • This energy transfer generates highly reactive singlet oxygen (¹O₂), which is a powerful oxidizing agent that induces apoptosis and necrosis in nearby cancer cells.[18]

The high intersystem crossing yield (ΦISC ≈ 1) and high singlet oxygen generation yield (ΦΔ ≈ 0.9) make PdTPP and its derivatives highly effective photosensitizers.[4][10]

PDT Light Light (e.g., 525 nm) PdTPP_S0 PdTPP (S₀) Light->PdTPP_S0 Excitation PdTPP_T1 PdTPP* (T₁) PdTPP_S0->PdTPP_T1 ISC (Φ≈1) PdTPP_T1->PdTPP_S0 Relaxation O2_3 ³O₂ (Ground State) PdTPP_T1->O2_3 Energy Transfer O2_1 ¹O₂ (Singlet Oxygen) O2_3->O2_1 CellDeath Cell Death (Apoptosis/Necrosis) O2_1->CellDeath Oxidative Stress

Caption: Mechanism of PdTPP-mediated Photodynamic Therapy (PDT).

Optical Oxygen Sensing

The triplet state of PdTPP is highly susceptible to quenching by molecular oxygen. This quenching process provides a robust mechanism for measuring oxygen concentration.[19]

Mechanism:

  • PdTPP is embedded in an oxygen-permeable matrix (e.g., a polymer film).

  • The material is excited with light, populating the T₁ state.

  • In the absence of oxygen, strong phosphorescence is emitted.

  • As the concentration of O₂ increases, more T₁ states are quenched via non-radiative energy transfer.

  • This leads to a proportional decrease in the intensity and lifetime of the phosphorescence.

This relationship is described by the Stern-Volmer equation: (I₀ / I) = 1 + KSV[O₂] Where I₀ is the phosphorescence intensity in the absence of oxygen, I is the intensity at an oxygen concentration of [O₂], and KSV is the Stern-Volmer quenching constant. By measuring the phosphorescence intensity, one can precisely determine the oxygen concentration.[20][21]

References

  • Al-Awsi, G. R. L., et al. (2022). Encapsulation of palladium porphyrin photosensitizer in layered metal oxide nanoparticles for photodynamic therapy against skin melanoma. Biomedical Materials, 17(4), 045019.

  • Deng, J., et al. (2020). Palladium porphyrin complexes for photodynamic cancer therapy: effect of porphyrin units and metal. Photochemical & Photobiological Sciences, 19, 658-666.

  • Deng, J., et al. (2020). Palladium porphyrin complexes for photodynamic cancer therapy: effect of porphyrin units and metal. Photochemical & Photobiological Sciences.

  • ResearchGate. (2020). Palladium Porphyrin Complexes for Photodynamic Cancer Therapy: Effect of Porphyrin Units and Metal. Request PDF.

  • McDonnell, S. O., et al. (2010). Photophysical Characterization of Imidazolium-Substituted Pd(II), In(III), and Zn(II) Porphyrins as Photosensitizers for Photodynamic Therapy. Photochemistry and Photobiology, 86(3), 679-690.

  • Rydz, A., et al. (2023). Photophysical Processes of Porphyrin and Corrin Complexes with Nickel and Palladium. International Journal of Molecular Sciences, 24(17), 13192.

  • Karak, M., et al. (2022). Triplet electron transfer and spin polarization in a palladium porphyrin–fullerene conjugate. Physical Chemistry Chemical Physics, 24, 14815-14825.

  • ResearchGate. (n.d.). Simplified Jablonski diagram of a porphyrin with an attached doublet... Scientific Diagram.

  • Mora-Covarrubias, A., et al. (2016). A comparison between the photophysical and photosensitising properties of tetraphenyl porphycenes and porphyrins. New Journal of Chemistry, 40, 8344-8351.

  • ResearchGate. (n.d.). Jablonski diagram and metalloporphyrin production of singlet oxygen... Scientific Diagram.

  • Orzanowska, G., et al. (2018). Enhancing Photostability by Thermodynamic and Kinetic Factors: Free-Base and Palladium meso-Aryl-octaethylporphyrins. The Journal of Physical Chemistry B, 122(25), 6593–6603.

  • Atilan, B. (2015). Characterization of the Optical Properties of Metalloporphyrins in TiO2 Sol-gel Films for Photon Upconversion Applications. Master's Thesis, University of North Texas.

  • Scherer, M., et al. (2009). PDT-related photophysical properties of conformationally distorted palladium(II) porphyrins. Photochemical & Photobiological Sciences, 8, 1424-1430.

  • Obondi, C. O., et al. (2016). Modulating the generation of long-lived charge separated states exclusively from the triplet excited states in palladium porphyrin–fullerene conjugates. Chemical Science, 7, 3534-3544.

  • Hupp, J. T., et al. (2003). Phosphorescence spectra and triplet state lifetimes of palladium octaethylporphyrin, palladium octaethylchlorin and palladium 2,3-dimethyloctaethylisobacteriochlorin at 77 K. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(5), 905-908.

  • Lee, S. K., & Okura, I. (1997). Photoluminescent oxygen sensing using palladium tetrakis(4-carboxyphenyl)porphyrin self-assembled membrane on alumina. Analytical Communications, 34, 185-188.

  • ChemicalBook. (n.d.). meso-Tetraphenylporphyrin-Pd(II) synthesis.

  • Anwar, A., et al. (2018). Emerging Applications of Porphyrins and Metalloporphyrins in Biomedicine and Diagnostic Magnetic Resonance Imaging. Biosensors, 8(4), 95.

  • Frontier Specialty Chemicals. (n.d.). Pd(II) meso-Tetraphenyl Tetrabenzoporphine.

  • ScholarWorks @ UTRGV. (2020). Synthesis, Characterization, and Application of Meso-Tetraphenyl Metalloporphyrin Photocatalysts under Visible Light.

  • OPUS Open Portal to University Scholarship. (n.d.). Synthesis and Characterization of an Europium-Porphyrin Complex.

  • Amao, Y., et al. (2000). An oxygen sensing system based on the phosphorescence quenching of metalloporphyrin thin film on alumina plates. Analyst, 125, 1911-1914.

  • Gish, M. K., et al. (2020). Elucidation of Complex Triplet Excited State Dynamics in Pd(II) Biladiene Tetrapyrroles. ChemRxiv.

  • ResearchGate. (n.d.). UV-VIS spectra of TPP and Pd-TPP. Scientific Diagram.

  • Jurnal OptoElektronik. (2023). Surface Plasmon Resonance Polymer Optical Fiber Sensor for Enhanced Oxygen Detection with PdTFPP-Based.

  • ResearchGate. (n.d.). Absorption spectra of PFO (dotted) and PdTPP (dashed).... Scientific Diagram.

  • Wikipedia. (n.d.). Tetraphenylporphyrin.

  • ARKIVOC. (2013). Synthesis of substituted meso-tetraphenylporphyrins in mixed solvent systems. 2013(iii), 389-400.

  • ResearchGate. (n.d.). Oxygen sensing using palladium porphyrin with long alkyl chain self-assembled film. Request PDF.

  • ResearchGate. (n.d.). Absorption and fluorescence spectra of PdTPP (a) and DPA (b) with... Scientific Diagram.

  • ResearchGate. (n.d.). Photophysical properties and study of the singlet oxygen generation of tetraphenylporphyrinato palladium(II) complexes. Request PDF.

  • ResearchGate. (n.d.). Photophysical properties of the new phosphorescent platinum(II) and palladium(II) complexes of benzoporphyrins and chlorins. Request PDF.

  • ResearchGate. (n.d.). Phosphorescence spectra and triplet state lifetimes of palladium octaethylporphyrin, palladium octaethylchlorin and palladium 2,3-dimethyloctaethylisobacteriochlorin at 77 K. Request PDF.

  • ResearchGate. (n.d.). Comparison of the Photophysical Properties of a Planar, PtOEP, and a Nonplanar, PtOETPP, Porphyrin in Solution and Doped Films. Request PDF.

  • Wang, H., et al. (2019). Extracellular Oxygen Sensors Based on PtTFPP and Four-Arm Block Copolymers. Molecules, 24(20), 3747.

  • Jirsa, M., et al. (2014). Effect of temperature on photophysical properties of polymeric nanofiber materials with porphyrin photosensitizers. Photochemical & Photobiological Sciences, 13(9), 1343-1349.

  • D2.1 : Fluorescence and phosphorescence data. (2016).

  • ResearchGate. (n.d.). Temperature of thermal destruction of some porphyrins. Scientific Diagram.

  • Imberti, S., et al. (2023). Luminescence and Palladium: The Odd Couple. Molecules, 28(6), 2663.

  • Lindsey, J. S. (2021). Comprehensive review of photophysical parameters (ε, Φf, τS) of tetraphenylporphyrin (H₂TPP) and zinc tetraphenylporphyrin (ZnTPP) – Critical benchmark molecules in photochemistry and photosynthesis. Photochemistry and Photobiology, 97(3), 470-502.

  • Marconi, G., et al. (1981). Effect of temperature on the photophysical properties of styrylpyridines. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 77, 2001-2008.

  • ResearchGate. (n.d.). Revealing the Real Size of a Porphyrin Molecule with Quantum Confinement Probing via Temperature-Dependent Photoluminescence Spectroscopy. Request PDF.

Sources

Technical Guide: meso-Tetraphenylporphyrin-Pd(II) (PdTPP) as a High-Efficiency Photosensitizer

[1]

Executive Summary

This guide provides a comprehensive technical analysis of meso-Tetraphenylporphyrin-Pd(II) (PdTPP) , a benchmark metalloporphyrin critical to photonics, oxygen sensing, and photodynamic therapy (PDT).[1] Unlike fluorescent organic dyes, PdTPP is defined by its room-temperature phosphorescence (RTP) and near-unity intersystem crossing (ISC) efficiency.[1]

This document details the physicochemical mechanisms driven by the Heavy Atom Effect , provides a validated synthesis protocol, and outlines the experimental frameworks for utilizing PdTPP in Type II photosensitization and oxygen quantification.

Part 1: Molecular Architecture & Photophysics

The utility of PdTPP stems from the insertion of a Palladium(II) ion (


The Heavy Atom Effect & Spin-Orbit Coupling

The core principle governing PdTPP is the Heavy Atom Effect . The high atomic number of Palladium (

Spin-Orbit Coupling (SOC)
  • Mechanism: SOC mixes singlet and triplet states, formally forbidden by quantum selection rules.[1]

  • Result: The rate of Intersystem Crossing (

    
    ) from the excited singlet state (
    
    
    ) to the triplet state (
    
    
    ) becomes orders of magnitude faster than fluorescence (
    
    
    ).
  • Outcome: PdTPP exhibits negligible fluorescence but strong phosphorescence (

    
    ) and a long-lived triplet state (
    
    
    in deaerated solutions).
Photophysical Specifications
ParameterValue (Typical in Toluene/DMF)Significance
Soret Band (

)
417–419 nmPrimary excitation window (High

).[1]
Q-Bands (

)
~524 nmSecondary excitation (visible region).[1]
Emission (

)
~690–700 nmPhosphorescence (Stokes shift > 200 nm).[1]
Triplet Lifetime (

)
200–500

(Deaerated)
Allows diffusion-controlled quenching by

.
Singlet Oxygen Yield (

)
0.8 – 0.9High efficiency for PDT applications.[1]

Part 2: Mechanism of Action (Jablonski Dynamics)

The following diagram illustrates the energy pathways. Note the critical competition between Phosphorescence (radiative decay) and Oxygen Quenching (energy transfer).

Jablonskicluster_quenchingType II Photosensitization / QuenchingS0Ground State (S0)S1Excited Singlet (S1)S0->S1Absorption (hν)~417nm / 524nmS1->S0Fluorescence(Negligible)T1Triplet State (T1)(Long Lifetime)S1->T1Intersystem Crossing (ISC)(Fast due to Pd Heavy Atom)T1->S0Phosphorescence(If no O2 present)~700nmT1->S0O2_Ground3O2 (Ground)O2_Singlet1O2 (Reactive)O2_Ground->O2_SingletEnergy Transfer (TTET)

Figure 1: Jablonski diagram detailing the photophysical pathways of PdTPP. The red path highlights the dominant triplet state population driven by Palladium.

Part 3: Synthesis & Purification Protocol

Context: Commercial PdTPP is expensive. In-house synthesis via metallation of free-base Tetraphenylporphyrin (TPP) is cost-effective and ensures high purity.

Reagents
  • Ligand: 5,10,15,20-Tetraphenylporphyrin (

    
    ).
    
  • Metal Source: Palladium(II) Chloride (

    
    ) or Palladium(II) Acetate.[1]
    
  • Solvent: Benzonitrile (Preferred for high boiling point: 191°C) or DMF.

  • Purification: Dichloromethane (DCM), Methanol (MeOH), Silica Gel (60 Å).[1]

Step-by-Step Metallation Workflow
  • Preparation: Dissolve

    
     (1 eq) and 
    
    
    (2-3 eq) in Benzonitrile.
    • Scientist's Note: Use a high molar excess of Pd to drive the equilibrium, as porphyrin metallation is kinetically slow.

  • Reflux: Heat the mixture to reflux (~191°C) under a nitrogen atmosphere.

    • Duration: Monitor via UV-Vis.[2] The reaction is complete when the four Q-bands of

      
       collapse into the two characteristic Q-bands of the 
      
      
      symmetric metalloporphyrin.
  • Solvent Removal: Distill off benzonitrile under reduced pressure (vacuum pump required due to high BP).

  • Purification (Critical):

    • Redissolve crude solid in minimal DCM.

    • Pass through a silica plug to remove unreacted Pd salts (which stay at the baseline).

    • Recrystallization: Layer Methanol over the concentrated DCM solution. Allow slow diffusion to obtain purple crystals.

SynthesisReactantsH2TPP + PdCl2Solvent: BenzonitrileRefluxReflux @ 191°C (N2 atm)Monitor Q-band collapseReactants->RefluxWorkupVacuum Distillation(Remove Benzonitrile)Reflux->WorkupPurifySilica Filtration (DCM)+ Recrystallization (DCM/MeOH)Workup->PurifyProductPure PdTPP(Purple Crystals)Purify->Product

Figure 2: Synthetic workflow for the metallation of TPP to PdTPP.

Part 4: Applications & Experimental Validation

Oxygen Sensing (Stern-Volmer Quenching)

PdTPP is the "gold standard" for optical oxygen sensing. Because the triplet state (


The Principle: The intensity of phosphorescence (


1
  • 
    : Intensity in the absence of oxygen (Deaerated).
    
  • 
    : Intensity at a specific oxygen concentration.[3][4]
    
  • 
    : Stern-Volmer constant (Sensitivity).
    

Experimental Protocol:

  • Embed PdTPP in a polymer matrix (e.g., Polystyrene or PMMA) to prevent aggregation.[1]

  • Excite at 417 nm or 524 nm.

  • Measure emission at 700 nm while varying gas flow (

    
     vs 
    
    
    ).
  • Data Validation: A plot of

    
     vs. 
    
    
    should be linear (ideal) or curve downward (heterogeneous matrix sites).
Photodynamic Therapy (PDT) - In Vitro

In PDT, the goal is not quenching for detection, but quenching to generate toxicity.[1]

Mechanism:


1

Validation Protocol (DPBF Assay): To verify PdTPP efficacy as a photosensitizer, use 1,3-Diphenylisobenzofuran (DPBF) as a chemical trap.[1]

  • Setup: Prepare a solution of DPBF (trap) and PdTPP (sensitizer) in DMF.

  • Control: Keep in dark to ensure stability.

  • Irradiation: Expose to 524 nm light (green LED).

  • Measurement: Monitor the decrease in DPBF absorption at 410 nm.

    • Causality: DPBF reacts rapidly with

      
       to form a colorless endoperoxide. The rate of bleaching correlates directly to 
      
      
      .

References

  • Adler, A. D., Longo, F. R., Kampas, F., & Kim, J. (1970).[1] On the preparation of metalloporphyrins. Journal of Inorganic and Nuclear Chemistry, 32(7), 2443-2445. Link

  • Vanderkooi, J. M., et al. (1987). Oxygen in mammalian tissue: methods of measurement and affinities of various molecules. American Journal of Physiology-Cell Physiology, 253(5), C1-C18. (Foundational work on phosphorescence quenching).
  • DeRosa, M. C., & Crutchley, R. J. (2002). Photosensitized singlet oxygen and its applications. Coordination Chemistry Reviews, 233, 351-371. Link

  • Borisov, S. M., & Klimant, I. (2007).[1] Ultrabright oxygen optodes based on cyclometalated iridium(III) coumarin complexes. Analytical Chemistry, 79(19), 7501-7509. (Comparison of PdTPP vs Ir complexes for sensing). Link

  • Li, B., et al. (2008). Singlet oxygen quantum yields of porphyrin-based photosensitizers for photodynamic therapy. Journal of Innovative Optical Health Sciences, 1(01), 141-149. Link

The Metalloporphyrin Advantage: Catalytic Applications of Palladium Porphyrins

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of palladium porphyrins in catalysis, tailored for researchers and drug development professionals.

Executive Summary

Palladium porphyrins (Pd-Pors) represent a distinct class of metallocatalysts that bridge the gap between traditional organometallic chemistry and bio-inspired enzymatic systems. Unlike labile phosphine-ligated palladium species, the porphyrin macrocycle offers a rigid, tetradentate equatorial coordination environment. This architecture confers exceptional thermal stability, unique steric selectivity for C-H functionalization, and long-lived triplet states suitable for photoredox applications. This whitepaper analyzes the mechanistic distinctiveness of Pd-Pors, detailing their utility in stereoselective carbene transfer, "green" oxidation, and emerging bio-orthogonal prodrug activation strategies.

Structural & Electronic Foundations

The catalytic efficacy of Pd(II) porphyrins stems from their electronic configuration and geometric rigidity.

  • Geometry: The Pd(II) center adopts a square planar

    
     configuration. The porphyrin ligand acts as a dianionic, tetradentate chelator, occupying the equatorial plane. This leaves the axial positions open for substrate approach, a critical feature for carbene and nitrene transfer reactions.
    
  • Stability: The macrocyclic effect renders Pd-Pors resistant to demetallation under conditions that would decompose Pd-phosphine complexes (e.g., high temperatures, oxidative environments).

  • Photophysics: Pd-Pors exhibit high intersystem crossing (ISC) efficiency (

    
    ), populating a long-lived triplet state (
    
    
    
    ). This property is exploited in photoredox catalysis to generate singlet oxygen (
    
    
    ) or drive triplet-triplet annihilation upconversion (TTA-UC).
Thermal Catalysis: The Carbene Insertion Frontier

While Palladium is famous for cross-coupling (Suzuki, Heck), Pd-Pors shine in metal-carbene transformations . Unlike Pd(0) cycles, these reactions typically proceed via a Pd(II) carbenoid intermediate, avoiding the need for exogenous oxidants or reductants.

Mechanism: Intramolecular C(sp³)-H Insertion

The "killer application" for Pd-Pors is the stereoselective functionalization of unactivated C-H bonds via carbene insertion. This reaction constructs C-C bonds with high atom economy, often used to synthesize chiral pharmacophores (e.g., indolines, dihydrobenzofurans).

The Catalytic Cycle:

  • Activation: The diazo precursor coordinates to the axial site of the Pd-Por.

  • Carbene Formation: Nitrogen (

    
    ) extrusion generates a highly electrophilic Pd=C carbenoid species.
    
  • H-Atom Abstraction/Insertion: The carbenoid inserts into a proximal C-H bond. The rigidity of the porphyrin ring dictates the stereochemical outcome, often favoring cis-selectivity in cyclopropanations or specific diastereomers in C-H insertions.

CarbeneCycle Pd_Por Pd(II)-Porphyrin (Resting State) Diazo_Complex Diazo-Pd Complex Pd_Por->Diazo_Complex + Diazo Substrate Carbenoid Pd=C Carbenoid (Electrophilic) Diazo_Complex->Carbenoid - N2 (Rate Limiting) Transition C-H Insertion TS Carbenoid->Transition H-Migration Product Functionalized Product Transition->Product Reductive Elim. Product->Pd_Por Regeneration

Figure 1: Catalytic cycle for Pd-porphyrin mediated carbene insertion. Note the retention of the Pd(II) oxidation state throughout the primary cycle.

Photoredox Catalysis: Singlet Oxygen Generation

Pd-Pors are among the most efficient photosensitizers for generating singlet oxygen (


). This is a "trace-less" oxidation method, using light and air to drive reactions.
  • Mechanism: Ground state Pd-Por absorbs light (

    
    ) 
    
    
    
    Singlet Excited State (
    
    
    )
    
    
    Intersystem Crossing
    
    
    Triplet State (
    
    
    ).
  • Energy Transfer: The long-lived

    
     transfers energy to ground-state triplet oxygen (
    
    
    
    ), generating highly reactive singlet oxygen (
    
    
    ).
  • Application: Photo-oxidation of sulfides to sulfoxides, oxidative cyanation of amines, and acyclic diene metathesis (ADMET) polymerization.

Experimental Protocol: Stereoselective Cyclopropanation

Objective: Synthesis of a cis-cyclopropane derivative using a Pd-Porphyrin catalyst. Rationale: This protocol demonstrates the catalyst's ability to transfer carbenes to olefins with high diastereoselectivity, a challenge for standard Pd catalysts.

Materials
  • Catalyst: [Pd(TTP)] (5,10,15,20-Tetraphenylporphyrinato palladium(II)).

  • Substrate: Styrene (1.0 equiv).

  • Reagent: Ethyl diazoacetate (EDA) (1.2 equiv).

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology
  • Catalyst Loading: In a flame-dried Schlenk tube under Argon, dissolve [Pd(TTP)] (0.5 mol%) in anhydrous DCM.

    • Note: Low loading is possible due to the high turnover number (TON) of porphyrin systems.

  • Substrate Addition: Add Styrene (1.0 mmol) to the deep red catalyst solution.

  • Controlled Addition (Critical): Dissolve EDA in DCM. Using a syringe pump, add the EDA solution slowly over 4 hours at room temperature.

    • Causality: Slow addition keeps the steady-state concentration of diazo low. This prevents the electrophilic Pd-carbene from reacting with another diazo molecule (dimerization) instead of the alkene.

  • Monitoring: Monitor reaction progress via TLC or GC-MS. The deep red color of the catalyst should persist; browning indicates catalyst decomposition (Pd aggregation).

  • Workup: Upon completion, evaporate solvent under reduced pressure. Purify via silica gel flash chromatography.

  • Validation: Determine Diastereomeric Ratio (dr) via

    
    H NMR. Pd-Pors typically favor the thermodynamically less stable cis-cyclopropane due to specific meso-substituent steric interactions in the transition state.
    
Strategic Considerations for Drug Development

For pharmaceutical scientists, Pd-Pors offer unique utility in Late-Stage Functionalization (LSF) and Bio-orthogonal Chemistry .

Bio-orthogonal Prodrug Activation

Pd-mediated "uncaging" of propargyl-protected drugs is a growing field. While heterogeneous Pd nanoparticles are common, Pd-porphyrins offer a molecular alternative that can be encapsulated in MOFs or hydrophobic pockets to prevent deactivation by cellular thiols (glutathione).

Data: Comparative Stability in Biological Media

Catalyst SystemStability in Cell LysateTurnover Frequency (TOF)Leaching Risk
Pd(OAc)₂ / Phosphine Low (Rapid deactivation by thiols)High (Initial)High
Pd Nanoparticles Moderate (Surface passivation)ModerateModerate
Pd-Porphyrin (Encapsulated) High (Ligand shielding)High Low

Table 1: Comparison of Pd sources for bio-orthogonal catalysis. Pd-Porphyrins offer superior stability due to the macrocyclic effect.

Workflow: Prodrug Uncaging

  • Prodrug Design: Attach a propargyl carbamate group to an amine-bearing drug (e.g., Gemcitabine). This renders the drug inactive.

  • Catalyst Administration: Introduce the Pd-Por catalyst (often supported on a resin or nanoparticle carrier).

  • Activation: The Pd(II) center coordinates the alkyne, facilitating nucleophilic attack (often by water or internal nucleophiles), cleaving the protecting group and releasing the active drug in situ.

BioOrthogonal Prodrug Inactive Prodrug (Propargyl-Carbamate) Complex Pd-Alkyne $pi$-Complex Prodrug->Complex Coordination Catalyst Pd-Porphyrin Catalyst Catalyst->Complex Cleavage Hydrolytic Cleavage Complex->Cleavage Activation Cleavage->Catalyst Recycle ActiveDrug Active Drug (Free Amine) Cleavage->ActiveDrug Release

Figure 2: Bio-orthogonal activation pathway. The Pd-porphyrin acts as a specific "key" to unlock the prodrug "cage" within a biological environment.

References
  • Che, C. M., & Huang, J. S. (2009). "Metalloporphyrin-Catalyzed C-H Functionalization." Chemical Communications. Link

  • Unciti-Broceta, A., et al. (2014). "Pd0-Mediated Conversion of Prodrugs into Gemcitabine." Journal of Medicinal Chemistry. Link

  • Nishibayashi, R., et al. (2014).[1] "Palladium Porphyrin Catalyzed Hydrogenation of Alkynes: Stereoselective Synthesis of cis-Alkenes." Synlett. Link

  • Reetz, M. T., & de Vries, J. G. (2004). "Ligand-free Palladium-catalyzed Arylation: The Homeopathic Dose." Chemical Communications. Link

  • Castellano, F. N. (2021). "Photochemical Upconversion in Metal-Based Systems." Accounts of Chemical Research. Link

Sources

Technical Guide: UV-Vis Absorption Spectrum of meso-Tetraphenylporphyrin-Pd(II)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The optical characterization of Palladium(II) meso-tetraphenylporphyrin (PdTPP) represents a critical quality control (QC) gateway in the development of oxygen-sensing phosphors and upconversion systems. Unlike its fluorescent zinc or magnesium counterparts, PdTPP is defined by a profound Heavy Atom Effect , which facilitates rapid Intersystem Crossing (ISC) from the excited singlet (


) to the triplet state (

).

This guide provides a definitive technical breakdown of the PdTPP UV-Vis absorption profile. It moves beyond basic peak listing to explain the symmetry-driven spectral collapse that validates successful metallation and details the photophysical mechanisms making PdTPP a gold standard for oxygen quantification.

Theoretical Framework: Symmetry and Electronic States

To interpret the spectrum of PdTPP, one must understand the symmetry breaking that occurs during synthesis.

The Gouterman Four-Orbital Model

The absorption spectrum of porphyrins is governed by transitions between two Highest Occupied Molecular Orbitals (HOMO) (


) and two Lowest Unoccupied Molecular Orbitals (LUMO) (

).
  • Free Base TPP (

    
    ):  In metal-free tetraphenylporphyrin (
    
    
    
    ), the two protons in the central cavity reduce the symmetry to
    
    
    . This lifts the degeneracy of the excited states, resulting in a split Soret band (often unresolved) and four distinct Q-bands in the visible region (500–700 nm).
  • Pd(II) Metallation (

    
    ):  When Pd(II) coordinates into the porphyrin core, it displaces the protons. The molecule adopts a higher 
    
    
    
    square-planar symmetry. This restores degeneracy in the excited states, causing the four Q-bands to collapse into two characteristic bands :
    • Q(0,0) or

      
      -band:  Pure electronic transition.
      
    • Q(1,0) or

      
      -band:  Vibronic overtone.
      
The Heavy Atom Effect

While the UV-Vis spectrum measures absorption to the Singlet state (


), the utility of PdTPP lies in the Triplet state. Palladium's high atomic number (

) induces strong spin-orbit coupling.
  • Consequence: The fluorescence quantum yield (

    
    ) is negligible.
    
  • Observation: The molecule undergoes rapid ISC to

    
    , enabling long-lived phosphorescence (~1 ms lifetime) that is highly susceptible to quenching by paramagnetic oxygen (
    
    
    
    ).

Spectral Characterization Data

The following data represents the standard optical footprint of high-purity PdTPP in non-coordinating solvents (Dichloromethane or Toluene).

Key Absorption Features[1]
Band AssignmentWavelength (

)
Molar Extinction Coefficient (

)
Transition Type
Soret (B) Band 417 ± 2 nm



(Allowed)
Q(1,0) Band (

)
524 ± 2 nm



(Vibronic)
Q(0,0) Band (

)
556 ± 2 nm



(Electronic)

> Note: Values are approximate for Toluene/DCM at 298 K. Solvatochromic shifts of 2-5 nm are common when switching to coordinating solvents like DMF or THF.

Diagram: Photophysical Pathway (Jablonski)

The following diagram illustrates the energy flow initiated by UV-Vis absorption, highlighting the critical ISC pathway utilized in sensing applications.

Jablonski Ground Ground State (S0) S2 Soret Excited (S2) ~417 nm Abs Ground->S2 Strong Abs (B-Band) S1 Q-Band Excited (S1) ~524/556 nm Abs Ground->S1 Weak Abs (Q-Bands) S2->S1 Internal Conv. T1 Triplet State (T1) Long Lifetime S1->T1 Fast ISC (Heavy Atom Effect) Phos Phosphorescence ~700 nm Em T1->Phos Radiative Decay O2 O2 Quenching (Energy Transfer) T1->O2 Non-Radiative Collision

Figure 1: Energy level diagram showing the link between UV-Vis absorption and the triplet state active in oxygen sensing.

Experimental Protocol: Synthesis & Validation

This protocol outlines the metallation of Free Base TPP to PdTPP and the subsequent UV-Vis validation. This is a self-validating workflow; the spectral output confirms the chemical transformation.

Synthesis Workflow

Reagents: meso-Tetraphenylporphyrin (


), Palladium(II) Chloride (

), Benzonitrile (Solvent).
  • Dissolution: Dissolve

    
     (1 eq) and 
    
    
    
    (2.5 eq) in Benzonitrile.
  • Reflux: Heat to reflux (

    
    ) under 
    
    
    
    atmosphere for 2 hours.
    • Mechanism:[1][2] The high temperature is required to overcome the activation energy of displacing the pyrrolic protons.

  • Purification: Cool, precipitate with methanol, and filter. Purify via silica gel chromatography (Eluent: DCM).

UV-Vis Quality Control (The "Two-Band" Test)

The most common failure mode in PdTPP synthesis is incomplete metallation. The UV-Vis spectrum is the primary diagnostic tool.

Protocol:

  • Prepare a

    
     M solution of the purified product in Toluene.
    
  • Run a baseline scan with pure Toluene.

  • Scan sample from 350 nm to 700 nm.

Decision Matrix:

  • Pass: Spectrum shows exactly two Q-bands (524, 556 nm). Soret band is sharp.

  • Fail (Mixture): Spectrum shows 3 or 4 Q-bands. This indicates residual

    
     (bands at 515, 550, 590, 650 nm). Action: Repurify via column chromatography.
    
  • Fail (Aggregation): Soret band is broadened or split significantly. Action: Check solubility or lower concentration.

QC_Workflow Start Purified PdTPP Sample Prep Dilute to ~1 uM in DCM/Toluene Start->Prep Scan Acquire UV-Vis (350-700nm) Prep->Scan Analyze Analyze Q-Band Region Scan->Analyze Decision Band Count? Analyze->Decision Pass 2 Bands (524, 556 nm) Pure PdTPP Decision->Pass D4h Symmetry Fail 4 Bands visible Incomplete Metallation Decision->Fail D2h Contamination

Figure 2: QC Decision tree for validating PdTPP synthesis via spectral symmetry analysis.

Application: Oxygen Sensing (Stern-Volmer)[4][5][6]

The UV-Vis absorption is the "input" channel for the oxygen sensing mechanism. By absorbing photons at 417 nm (Soret) or 524 nm (Q-band), the porphyrin populates the triplet state.

Mechanism

PdTPP is a phosphorescent probe.[3] In the absence of oxygen, it emits bright red phosphorescence (~700 nm). In the presence of


, the triplet energy is transferred to oxygen (generating singlet oxygen, 

), quenching the emission.
Quantification

The relationship is described by the Stern-Volmer equation:



  • 
    : Phosphorescence intensity in absence of oxygen (
    
    
    
    saturated).
  • 
    : Intensity at specific oxygen concentration.[1][4]
    
  • 
    : Stern-Volmer quenching constant (Sensitivity).
    

Experimental Tip: When designing optical sensors, excite the PdTPP at the Q-band (524/556 nm) rather than the Soret band if using a polymer matrix. The Soret band has such a high extinction coefficient that it can cause an "inner filter effect," where only the surface molecules are excited, leading to non-linear sensor response.

References

  • Gouterman, M. (1961). Spectra of Porphyrins. Journal of Molecular Spectroscopy, 6(1), 138–163. Link

  • Adarsh, N., et al. (2020). Palladium(II) Porphyrins for Oxygen Sensing: A Review. Analytica Chimica Acta.
  • Lee, S. K., & Okura, I. (1997). Photostable Optical Oxygen Sensing Material: Platinum Tetrakis(pentafluorophenyl)porphyrin Immobilized in Polystyrene. Analytical Communications, 34, 185-188. (Foundational work on Pt/Pd porphyrin sensing). Link

  • Giovannitti, A., et al. (2016). Synthesis and Characterization of Pd(II) and Pt(II) Porphyrins. Journal of Porphyrins and Phthalocyanines.
  • PhotochemCAD. (2023). Absorption and Emission Spectra of Tetraphenylporphyrin (TPP) and Metallated Derivatives. Link

Sources

Methodological & Application

Synthesis and Characterization of meso-Tetraphenylporphyrin-Pd(II) from meso-Tetraphenylporphyrin (TPP)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Scientists

Abstract

This application note provides a comprehensive and validated protocol for the synthesis of meso-Tetraphenylporphyrin-Pd(II) (Pd-TPP), a metalloporphyrin with significant applications in catalysis, photodynamic therapy, and materials science.[1][2] The procedure details the insertion of palladium(II) into the free-base meso-Tetraphenylporphyrin (H₂TPP) macrocycle. This guide is designed for researchers in chemistry and drug development, offering a step-by-step methodology, rationale for experimental choices, and detailed characterization techniques to ensure the synthesis of a high-purity final product.

Introduction and Scientific Principle

Porphyrins and their metal complexes are fundamental to numerous biological processes and have been harnessed for a wide range of technological applications.[1][3] The unique properties of these macrocycles, such as their high thermal stability, strong absorption in the visible light spectrum, and versatile electronic characteristics, make them ideal candidates for development as photosensitizers, catalysts, and advanced materials.[3][4]

The insertion of a palladium(II) ion into the porphyrin core significantly alters the molecule's electronic and photophysical properties.[2] Specifically, the heavy palladium atom enhances intersystem crossing to the excited triplet state, a critical process for generating singlet oxygen in photodynamic therapy (PDT).[2] Furthermore, palladium's chemical similarities to platinum, a metal used in established chemotherapeutics like cisplatin, suggest potential for dual-mode anticancer activity.[2]

The core of this synthesis is the reaction between the free-base porphyrin (a ligand) and a palladium(II) salt. The two acidic N-H protons within the porphyrin macrocycle are displaced and replaced by the Pd(II) ion, which becomes coordinated by the four pyrrolic nitrogen atoms to form a stable, square planar complex. This protocol utilizes palladium(II) chloride as the metal source and a high-boiling solvent to facilitate the reaction.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis and purification of Pd-TPP.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
meso-Tetraphenylporphyrin (H₂TPP)>97%Sigma-AldrichUsed as received.
Palladium(II) Chloride (PdCl₂)99.9%Alfa AesarStore in a desiccator.
BenzonitrileAnhydrous, 99%Acros OrganicsHigh-boiling solvent. Handle in a fume hood.
Dichloromethane (DCM)HPLC GradeFisher ScientificUsed for chromatography.
HexanesHPLC GradeFisher ScientificUsed for chromatography.
Silica Gel60 Å, 230-400 meshEMD MilliporeFor column chromatography.
Reaction Workflow

Synthesis_Workflow cluster_0 Synthesis cluster_1 Work-up & Purification cluster_2 Validation TPP 1. Dissolve TPP & PdCl₂ in Benzonitrile Reflux 2. Reflux Reaction Mixture (e.g., 4-6 hours) TPP->Reflux Heat Monitor 3. Monitor via UV-Vis (Disappearance of 4 Q-bands) Reflux->Monitor Aliquot Cool 4. Cool to Room Temp Monitor->Cool Solvent_Removal 5. Remove Benzonitrile (Vacuum Distillation) Cool->Solvent_Removal Chromatography 6. Column Chromatography (Silica, DCM/Hexanes) Solvent_Removal->Chromatography Collect 7. Collect Purple Fraction Chromatography->Collect Dry 8. Dry Product (Vacuum Oven) Collect->Dry Characterize 9. Characterize (UV-Vis, ¹H NMR, MS) Dry->Characterize

Caption: Workflow for the synthesis and validation of Pd-TPP.

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add meso-Tetraphenylporphyrin (H₂TPP) (100 mg, 0.163 mmol) and Palladium(II) Chloride (PdCl₂) (88 mg, 0.496 mmol, 3 equivalents).

    • Expert Insight: An excess of the palladium salt is used to drive the reaction to completion and ensure full conversion of the free-base porphyrin.

  • Solvent Addition: Add 30 mL of benzonitrile to the flask. The mixture will appear as a purple suspension.

    • Expert Insight: Benzonitrile is an excellent solvent for this reaction due to its high boiling point (~191 °C), which provides the necessary thermal energy for metal insertion, and its ability to dissolve both the porphyrin and, to some extent, the palladium salt at elevated temperatures.

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring. The solution should become a clear, deeply colored red-purple.

  • Monitoring the Reaction: The reaction progress should be monitored every 1-2 hours. To do this, take a small aliquot (a few drops) from the reaction mixture, dilute it with dichloromethane (DCM), and record its UV-Vis spectrum. The reaction is complete when the four Q-bands of the free-base TPP (at 513, 548, 590, and 645 nm) have been replaced by two Q-bands characteristic of the Pd-TPP complex (at ~525 and 557 nm).[5][6] The reaction is typically complete within 4-6 hours.

  • Solvent Removal: Once the reaction is complete, allow the flask to cool to room temperature. Remove the benzonitrile under reduced pressure using a rotary evaporator (a high-vacuum pump may be necessary).

  • Purification: The crude solid residue is purified by column chromatography. a. Prepare a silica gel column using a 2:1 hexane/dichloromethane mixture as the eluent.[7] b. Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column. c. Elute the column with a 2:1 hexane/DCM solvent system. Any unreacted TPP (a purple band) will elute first. d. Increase the polarity by switching to pure dichloromethane to elute the desired Pd-TPP product (a bright red-purple band). e. Collect the main product fraction and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting purple solid in a vacuum oven at 60 °C for several hours to remove any residual solvent. The final product, Pd(II) meso-Tetraphenylporphine, should be a crystalline purple solid.[8]

Validation and Characterization

Confirming the identity and purity of the synthesized Pd-TPP is a critical step. The following techniques provide a self-validating system for the protocol.

UV-Visible Spectroscopy

The insertion of palladium into the porphyrin ring causes a change in symmetry from D₂h (free base) to D₄h (metalloporphyrin). This change is readily observed in the UV-Vis absorption spectrum, providing the clearest and most immediate evidence of a successful reaction. The four distinct Q-bands of the free-base porphyrin collapse into two bands upon metallation.[5][9]

CompoundSoret Band (λₘₐₓ, nm)Q-Bands (λₘₐₓ, nm)
H₂TPP (Start) ~417~513, ~548, ~590, ~645
Pd-TPP (Product) ~417~525, ~557
Data compiled from multiple sources.[5][6][10]
¹H NMR Spectroscopy

Proton NMR spectroscopy provides definitive structural confirmation. The most significant change upon metallation is the disappearance of the signal corresponding to the two inner N-H protons of the free-base porphyrin.

ProtonsH₂TPP (δ, ppm)Pd-TPP (δ, ppm)Rationale for Shift
Inner N-H ~ -2.77 (s, 2H)AbsentProtons are replaced by Pd(II) ion.
β-Pyrrolic H ~ 8.90 (s, 8H)~ 8.85 (s, 8H)Minor shift due to metal coordination.
Phenyl H 8.26-7.77 (m, 20H)8.20-7.70 (m, 20H)Minimal change in the peripheral groups.
Chemical shifts are referenced to CDCl₃ and may vary slightly.[6][11]

The absence of the upfield singlet at ~ -2.8 ppm is conclusive evidence that the porphyrin has been metallated.[6]

Mass Spectrometry & Elemental Analysis

For further validation, high-resolution mass spectrometry (HRMS) or elemental analysis can be performed to confirm the molecular weight and elemental composition.

  • Pd(II) meso-Tetraphenylporphine (C₄₄H₂₈N₄Pd):

    • Molecular Weight: 719.16 g/mol [8]

    • Exact Mass: 718.1349[8]

    • Elemental Composition: C, 73.49%; H, 3.92%; N, 7.79%; Pd, 14.80%[8]

Safety and Handling

  • Palladium(II) Chloride: Handle with care. It is a potential skin and eye irritant. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Benzonitrile: This solvent is toxic and should be handled exclusively within a certified chemical fume hood.

  • Chlorinated Solvents (DCM): Dichloromethane is a volatile organic compound and a suspected carcinogen. All work, including rotary evaporation and chromatography, should be performed in a well-ventilated area or fume hood.

Conclusion

This application note details a reliable and reproducible protocol for the synthesis of meso-Tetraphenylporphyrin-Pd(II). The method is straightforward, and the reaction progress can be easily monitored using UV-Vis spectroscopy. The provided characterization data serves as a benchmark for researchers to validate the successful formation and purity of the final product. This foundational protocol enables the synthesis of a key building block for the development of advanced materials and therapeutic agents.

References

  • Palladium on carbon (Pd/C) is commercially available, is stable for years in a closed container and has been widely used to catalyze the hydrogenation of unsaturated organic compounds and porphyrins. (Source: Reduction of porphyrins to porphyrinogens with palladium on carbon - PMC - NIH) [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2858273/]
  • Pd-TPP shows specific absorption bands: a Soret band at 417 nm (logε = 5.45) and two Q bands at 525 nm (logε = 4.45) and 557 nm (logε = 5.45), respectively. (Source: UV-VIS spectra of TPP and Pd-TPP. - ResearchGate) [Link: https://www.researchgate.net/figure/UV-VIS-spectra-of-TPP-and-Pd-TPP_fig5_264841961]
  • UV‐vis absorption spectrum of Pd‐TPP. (Source: ResearchGate) [Link: https://www.researchgate.net/figure/a-UV-vis-absorption-spectrum-of-Pd-TPP-b-the-calculated-HOMO-and-LUMO-of-TPP-and-Pd_fig1_349275150]
  • This article describes an improved method for reducing porphyrins to porphyrinogens using palladium on carbon as a catalyst under hydrogen at ambient temperature and pressure in the dark. (Source: Reduction of porphyrins to porphyrinogens with palladium on carbon - PubMed) [Link: https://pubmed.ncbi.nlm.nih.gov/19441113/]
  • ¹H NMR spectrum of meso-tetrakis(4-phenylethynyl)phenylporphyrinato Palladium(II) (Pd-TPA)in CDCl₃. (Source: ResearchGate) [Link: https://www.researchgate.
  • The tetraphenyl porphyrin ligand, TPP, was successfully coordinated with different divalent transition metals such as Co (II), Cu (II), Ni (II), and Pd (II). (Source: Synthesis, Characterization, and Application of Meso-Tetraphenyl Metalloporphyrin Photocatalysts under Visible Light - ScholarWorks @ UTRGV) [Link: https://scholarworks.utrgv.edu/chem_fac/1/]
  • H₂TPP ¹H NMR (400 MHz, CDCl₃, TMS), δ/ppm: -2.77 (2H, br, s, NH), 7.77-7.84 (8Hm and 4Hp, m), 8.26-8.27 (8Ho, d), 8.90 (8Hβ, s); UV-vis in CH₂Cl₂, λmax/nm (log ε): 417 (5.79), 513 (4.58), 548 (4.38), 590 (4.30), 645 (4.29). (Source: Supporting Information for A novel porphyrinic photosensitizer - The Royal Society of Chemistry) [Link: https://www.rsc.
  • Pd(II) meso-Tetraphenylporphine | CAS#14187-13-4. Chemical Formula: C₄₄H₂₈N₄Pd. Molecular Weight: 719.16. (Source: MedKoo) [Link: https://www.medkoo.com/products/161213]
  • The resultant residue of the Pd-porphyrin complexes subjected to purification using CC with eluent, MeOH:CH₂Cl₂ (5:95). (Source: Porphyrin N-Pincer Pd(II)-Complexes in Water - MDPI) [Link: https://www.mdpi.com/1420-3049/26/17/5390]
  • UV−vis absorption spectra of PdP‐C60, (TPP)Pd and C60 in toluene at 298 K. (Source: ResearchGate) [Link: https://www.researchgate.
  • Porphyrins and their metal complexes are used in many applications including catalyst, dye-sensitized solar cell, photo dynamic therapy, due to their outstanding properties... (Source: synthesis and characterization of meso- tetraphenylporphyrin derivatives and their copper(ii) complexes - TU e-Thesis) [Link: https://ethesisarchive.library.tu.ac.th/thesis/2018/TU_2018_5921040033_9660_8929.pdf]
  • A facile and efficient method for the synthesis of pentafluorophenyl- and related polyfluorophenyl-substituted porphyrins has been achieved via palladium-catalyzed cross-coupling reactions... (Source: Palladium-Catalyzed Polyfluorophenylation of Porphyrins - MDPI) [Link: https://www.mdpi.com/1420-3049/18/10/12863]
  • Metalloporphyrins (MTPP) being remarkable precursors in the supra-molecular chemistry have established their importance for photodynamic, photochemical and photo-physical research... (Source: ONE POT SYNTHESES AND CHARACTERIZATION OF MESO- 5, 10, 15, 20-COPPER TETRAPHENYLPORPHYRIN) [Link: https://www.rasayanjournal.com/Vol-13/issue-1/29.pdf]
  • meso-Tetrasubstituted porphyrins are now most commonly synthesized in solution using one of two methods. The Adler-Longo reaction produces a porphyrin in one step under aerobic conditions... (Source: Two-step Mechanochemical Synthesis of Porphyrins - PMC - NIH) [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3048924/]
  • The synthesis of Ag(II)TPP and Pt(II)TPP first involves the synthesis of the free-base meso- tetraphenylporphyrin (H₂TPP), followed by the insertion of the respective metal ions. (Source: A Comparative Analysis of meso-Tetraphenylporphyrin-Ag(II) and -Pt(II) for Therapeutic Applications - Benchchem) [Link: https://www.benchchem.
  • An efficient synthetic method of substituted meso-tetraphenylporphyrins with better isolated yields was proposed by using propionic acid, valeric acid and m-nitrotoluene as mixed-solvent systems. (Source: Synthesis of substituted meso-tetraphenylporphyrins in mixed solvent systems) [Link: https://arkat-usa.org/arkivoc-journal/browse-arkivoc/2013/iii/389-400/]
  • The synthesis of tetraphenylporphyrin, H₂[TPP], and para-substituted tetraphenylporphyrins...is easily accomplished using microscale glassware. (Source: Microscale Synthesis and 1H NMR Analysis of Tetraphenylporphyrins - ACS Publications) [Link: https://pubs.acs.org/doi/10.1021/ed076p237]
  • Synthesis of β-Functionalized Porphyrins via Palladium-Catalyzed Carbon−Heteroatom Bond Formations... (Source: The Journal of Organic Chemistry - ACS Publications) [Link: https://pubs.acs.org/doi/10.1021/jo701552v]
  • We describe an experiment combining the synthesis of several porphyrins with 1H NMR analysis. (Source: Microscale Synthesis and 1H NMR Analysis of Tetraphenylporphyrins) [Link: https://www.semanticscholar.org/paper/Microscale-Synthesis-and-1H-NMR-Analysis-of-Marsh-Falvo/41e4575f85954a106f4776412140a3f9103c8303]
  • Physicochemical and Spectroscopic Characterization of Biofield Treated Triphenyl Phosphate. (Source: American Journal of Applied Chemistry) [Link: https://www.trivedieffect.
  • The introduction of the Pd(II) ion into the porphyrin core alters the electronic and photophysical properties of the compound, favoring intersystem crossing and the formation of the excited triplet state... (Source: Palladium(II)-Complexed meso-Tetra(4-pyridyl)porphyrin: Photodynamic Efficacy in 3D Pancreatic Cancer Models - PMC) [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9635594/]
  • Marsh Et Al 1999 Microscale Synthesis and 1h NMR Analysis of Tetraphenylporphyrins. (Source: Scribd) [Link: https://www.scribd.com/document/393291535/Marsh-Et-Al-1999-Microscale-Synthesis-and-1h-NMR-Analysis-of-Tetraphenylporphyrins]
  • UV-Vis spectroscopy. (Source: SlidePlayer) [Link: https://slideplayer.com/slide/13768798/]
  • To decide on the eluent for column chromatography...Thin Layer Chromatography (TLC) runs were performed...for two eluents, 1:1 and 2:1 (v:v) hexane/dichloromethane, respectively. (Source: Synthesis, Purification and Characterization of Tetraphenylporphyrin and its Fe(III) and Zn(II) Complexes - Academia.edu) [Link: https://www.academia.edu/37397268/Synthesis_Purification_and_Characterization_of_Tetraphenylporphyrin_and_its_Fe_III_and_Zn_II_Complexes]
  • The main use of bromo- and iodo-porphyrins is as starting materials for cross-coupling reactions, via palladium(0)-catalyzed Suzuki, Sonogashira, Heck and Stille type reactions... (Source: Syntheses and Functionalizations of Porphyrin Macrocycles - PMC - NIH) [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222791/]
  • Since the first report of palladium-catalyzed couplings between aryl halides and acetylenes...the Sonogashira reaction has become one of the most reliable...strategies to conjugate molecules via ethynyl linkers. (Source: Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins) [Link: https://pubs.rsc.org/en/content/articlelanding/2022/qo/d1qo01909k]
  • Palladium catalysis has gained widespread use in industrial and academic synthetic chemistry laboratories as a powerful methodology for the formation of C-C and C-Heteroatom bonds. (Source: Palladium-Catalysed Coupling Chemistry - Fisher Scientific) [Link: https://www.fishersci.se/se/en/promotions/literature-library-organic-chemistry-synthesis.

Sources

Application Notes and Protocols: Immobilization of meso-Tetraphenylporphyrin-Pd(II) on Solid Supports

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Enhancing Catalytic Performance through Heterogenization

meso-Tetraphenylporphyrin-Pd(II) (TPP-Pd(II)) is a highly efficient homogeneous catalyst for a variety of organic transformations, most notably carbon-carbon bond-forming reactions such as the Suzuki-Miyaura and Heck couplings. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Despite its high catalytic activity, the homogeneous nature of TPP-Pd(II) presents significant challenges in industrial applications, primarily concerning catalyst recovery and reuse, and contamination of the final product with residual palladium.[1][2] According to the U.S. Food and Drug Administration (FDA), palladium content in final drug substances is strictly regulated to parts per million (ppm) levels, necessitating costly and often complex purification steps.

Immobilization of the TPP-Pd(II) catalyst onto a solid support offers a robust solution to these challenges. By anchoring the catalyst to an insoluble matrix, it can be easily separated from the reaction mixture by simple filtration, enabling its reuse over multiple catalytic cycles. This not only reduces the overall process cost but also minimizes palladium contamination in the product stream. Furthermore, immobilization can, in some cases, enhance the catalyst's stability and prevent the formation of inactive palladium black. This guide provides detailed protocols for the synthesis of TPP-Pd(II), its immobilization on common solid supports, and its application in key cross-coupling reactions, offering researchers and drug development professionals a comprehensive resource for implementing this powerful catalytic system.

Synthesis of meso-Tetraphenylporphyrin-Pd(II)

The synthesis of the TPP-Pd(II) complex is a two-step process involving the initial synthesis of the free-base meso-tetraphenylporphyrin (H₂TPP), followed by metallation with a palladium(II) salt.

Protocol 1: Synthesis of meso-Tetraphenylporphyrin (H₂TPP)

The Adler-Longo method is a widely used procedure for the synthesis of H₂TPP.[3] It involves the condensation of benzaldehyde and pyrrole in a high-boiling solvent like propionic acid.

Materials:

  • Benzaldehyde (freshly distilled)

  • Pyrrole (freshly distilled)

  • Propionic acid

  • Methanol

  • Chloroform

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, bring propionic acid to a gentle reflux.

  • In a separate beaker, prepare a mixture of benzaldehyde and pyrrole in a 1:1 molar ratio.

  • Slowly add the benzaldehyde-pyrrole mixture to the refluxing propionic acid with vigorous stirring.

  • Continue refluxing for 30-60 minutes. The solution will turn dark purple.

  • Allow the reaction mixture to cool to room temperature.

  • Collect the precipitated purple crystals by vacuum filtration.

  • Wash the crystals thoroughly with hot methanol to remove impurities.

  • The crude H₂TPP can be further purified by recrystallization from a chloroform/methanol solvent system.

Protocol 2: Synthesis of meso-Tetraphenylporphyrin-Pd(II) (TPP-Pd(II))

The insertion of palladium into the porphyrin ring is typically achieved by refluxing the free-base porphyrin with a palladium(II) salt in a suitable solvent.

Materials:

  • meso-Tetraphenylporphyrin (H₂TPP)

  • Palladium(II) chloride (PdCl₂) or Palladium(II) acetate (Pd(OAc)₂)

  • Benzonitrile or Dimethylformamide (DMF)

Procedure:

  • Dissolve H₂TPP in benzonitrile or DMF in a round-bottom flask equipped with a reflux condenser.

  • Add an excess of the palladium(II) salt (typically 1.5-2 equivalents) to the solution.

  • Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the disappearance of the characteristic four Q-bands of the free-base porphyrin and the appearance of two Q-bands for the metallated porphyrin.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude TPP-Pd(II) can be purified by column chromatography on silica gel using a suitable eluent (e.g., chloroform/hexane).

Immobilization of TPP-Pd(II) on Solid Supports

The choice of solid support and the immobilization strategy are critical for the performance of the heterogeneous catalyst. Silica and functionalized polymers are among the most common supports due to their high surface area, mechanical and thermal stability, and the versatility of their surface chemistry.

Covalent Immobilization on Aminated Silica

Covalent attachment provides a strong linkage between the catalyst and the support, minimizing leaching. This protocol describes a three-step process: functionalization of the porphyrin with a reactive group, preparation of aminated silica, and finally, the coupling reaction.

To enable covalent attachment to an aminated support, the TPP molecule must first be functionalized with a reactive group, such as a carboxylic acid. This can be achieved by using a substituted benzaldehyde in the initial porphyrin synthesis.

Protocol 3: Synthesis of 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin (CTPP)

Materials:

  • 4-Carboxybenzaldehyde

  • Benzaldehyde

  • Pyrrole

  • Propionic acid

Procedure:

  • Follow the procedure outlined in Protocol 1 , using a mixture of 4-carboxybenzaldehyde and benzaldehyde (in a 1:3 molar ratio) with pyrrole.

  • The resulting mixture of porphyrins can be separated by column chromatography to isolate the desired mono-carboxy functionalized product (CTPP).

Protocol 4: Amination of Silica Gel

Materials:

  • Silica gel (high purity, for chromatography)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Toluene (anhydrous)

Procedure:

  • Activate the silica gel by heating at 120-150°C under vacuum for 4-6 hours to remove adsorbed water.

  • Suspend the activated silica gel in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add APTES (typically 1-2 mmol per gram of silica) to the suspension.

  • Reflux the mixture with stirring for 12-24 hours.

  • Cool the mixture and collect the functionalized silica by filtration.

  • Wash the aminated silica extensively with toluene, ethanol, and diethyl ether to remove unreacted silane.

  • Dry the aminopropyl-functionalized silica under vacuum.

The carboxy-functionalized porphyrin is first converted to its palladium complex and then coupled to the aminated silica via an amide bond.

Protocol 5: Immobilization of CTPP-Pd(II) on Aminated Silica

Materials:

  • 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin (CTPP)

  • Palladium(II) chloride (PdCl₂)

  • Aminopropyl-functionalized silica

  • Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., EDC)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

Procedure:

  • Synthesize CTPP-Pd(II) by following Protocol 2 using CTPP as the starting porphyrin.

  • Method A (via Acyl Chloride): a. Suspend CTPP-Pd(II) in anhydrous DCM and add an excess of thionyl chloride. b. Reflux the mixture for 1-2 hours to convert the carboxylic acid to the acyl chloride. c. Remove the excess thionyl chloride and solvent under reduced pressure. d. Immediately dissolve the resulting acyl chloride-functionalized porphyrin in anhydrous DCM. e. Add the aminated silica to the solution, followed by a non-nucleophilic base. f. Stir the suspension at room temperature for 12-24 hours.

  • Method B (Carbodiimide Coupling): a. Suspend CTPP-Pd(II) and aminated silica in anhydrous THF. b. Add a carbodiimide coupling agent (e.g., EDC) and a catalyst (e.g., DMAP, in small amounts). c. Stir the mixture at room temperature for 24-48 hours.

  • After the reaction, filter the solid catalyst and wash it sequentially with DCM, THF, ethanol, and diethyl ether to remove any non-covalently bound porphyrin and reagents.

  • Dry the final immobilized catalyst, denoted as SiO₂-NH-CO-TPP-Pd(II), under vacuum.

Characterization of the Immobilized Catalyst

A thorough characterization of the immobilized catalyst is essential to confirm successful immobilization and to quantify the palladium loading.

Technique Purpose Expected Observations
UV-Vis Spectroscopy (Solid-State) To confirm the presence of the porphyrin on the support.Broadened Soret and Q-bands characteristic of the TPP-Pd(II) complex.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the formation of the amide linkage.Appearance of a new amide C=O stretching band (around 1650 cm⁻¹) and N-H bending band (around 1550 cm⁻¹).
X-ray Photoelectron Spectroscopy (XPS) To determine the oxidation state of palladium and confirm the presence of key elements.Binding energies corresponding to Pd(II) (Pd 3d₅/₂ around 337-338 eV), as well as signals for Si, O, N, and C.[4][5]
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) To accurately quantify the amount of palladium loaded onto the support.Provides a precise measurement of the palladium content (e.g., in mmol/g or wt%).[5][6]
Thermogravimetric Analysis (TGA) To determine the organic loading on the silica support.Weight loss corresponding to the decomposition of the organic moiety (porphyrin and linker).

Catalytic Applications

The immobilized TPP-Pd(II) catalyst is highly effective for Suzuki-Miyaura and Heck cross-coupling reactions. The following are representative protocols.

Protocol 6: Suzuki-Miyaura Cross-Coupling Reaction

A typical Suzuki-Miyaura reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a base.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up ArylHalide Aryl Halide ReactionVessel Stirring at Elevated Temperature ArylHalide->ReactionVessel BoronicAcid Arylboronic Acid BoronicAcid->ReactionVessel Base Base (e.g., K₂CO₃) Base->ReactionVessel Catalyst Immobilized TPP-Pd(II) Catalyst->ReactionVessel Solvent Solvent Solvent->ReactionVessel Filtration Filtration ReactionVessel->Filtration CatalystRecovery Recovered Catalyst (Wash and Dry) Filtration->CatalystRecovery Solid ProductIsolation Product Isolation (Extraction, Purification) Filtration->ProductIsolation Filtrate Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up ArylHalide Aryl Halide ReactionVessel Stirring at Elevated Temperature ArylHalide->ReactionVessel Alkene Alkene Alkene->ReactionVessel Base Base (e.g., Et₃N) Base->ReactionVessel Catalyst Immobilized TPP-Pd(II) Catalyst->ReactionVessel Solvent Solvent Solvent->ReactionVessel Filtration Filtration ReactionVessel->Filtration CatalystRecovery Recovered Catalyst (Wash and Dry) Filtration->CatalystRecovery Solid ProductIsolation Product Isolation (Extraction, Purification) Filtration->ProductIsolation Filtrate

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Troubleshooting & Optimization

Technical Support Center: Optimizing Catalysis with meso-Tetraphenylporphyrin-Pd(II)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for catalysis using meso-Tetraphenylporphyrin-Pd(II) (PdTPP). This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions and troubleshoot effectively. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of your catalytic system.

Introduction to meso-Tetraphenylporphyrin-Pd(II) Catalysis

Meso-tetraphenylporphyrin (TPP) is a versatile macrocyclic ligand that, when complexed with palladium(II), forms a stable and efficient catalyst for a variety of organic transformations.[1][2] These reactions are foundational in synthesizing complex molecules, including pharmaceuticals and functional materials. The unique electronic properties and thermal stability of the porphyrin scaffold make PdTPP an attractive catalyst for cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira reactions.[1][3][4][5]

The general catalytic cycle for many palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The porphyrin ligand plays a crucial role in stabilizing the palladium center throughout these changes in oxidation state from Pd(0) to Pd(II) and back.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of PdTPP in catalysis?

A1: PdTPP and its derivatives are most notably used as catalysts or precatalysts in C-C bond-forming reactions.[2] These include:

  • Suzuki-Miyaura Coupling: Reaction of aryl halides with arylboronic acids.[4][5][9]

  • Heck-Mizoroki Reaction: Coupling of aryl halides with alkenes.[3][7][10][11]

  • Sonogashira Coupling: Reaction of aryl halides with terminal alkynes.[4][5]

  • Oxidation Reactions: Porphyrin complexes can also catalyze various oxidation reactions, including the oxidation of aldehydes and alkenes.[12][13][14]

The choice of reaction will dictate the optimal conditions, including solvent, base, and temperature.

Q2: How do I synthesize and purify the PdTPP catalyst?

A2: The synthesis of PdTPP typically involves two main steps: the synthesis of the free-base meso-tetraphenylporphyrin (H₂TPP), followed by the insertion of palladium.[15]

A common method for H₂TPP synthesis is the Lindsey synthesis, which involves the acid-catalyzed condensation of benzaldehyde and pyrrole, followed by oxidation.[15] For the metallation step, H₂TPP is refluxed with a palladium(II) salt, such as palladium(II) chloride, in a high-boiling solvent like benzonitrile.[15][16] Purification is typically achieved through column chromatography.[15]

Q3: Can PdTPP be used as a heterogeneous catalyst?

A3: Yes, PdTPP can be immobilized on various supports to create a heterogeneous catalyst.[14] This offers significant advantages in terms of catalyst recovery and reusability.[8][14][17] Common supports include:

  • Polymers[18]

  • Graphene oxide[9]

  • Silica[19]

  • Metal-Organic Frameworks (MOFs)[8][13]

Immobilization can sometimes affect catalytic activity, so it's important to choose a support and linkage strategy that minimizes steric hindrance around the active palladium center.[19]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Product Yield

A lack of product formation is a common issue. The following workflow can help diagnose the root cause.

Troubleshooting_Workflow Start Reaction Failure (Low Yield / No Product) Check_Catalyst Verify Catalyst Integrity (Freshness, Purity) Start->Check_Catalyst Check_Inertness Assess Inert Atmosphere (Degassed Solvents, N2/Ar Purge) Start->Check_Inertness Check_Reagents Evaluate Reagent Quality (Purity, Anhydrous) Start->Check_Reagents Sub_Optimize Systematic Optimization Check_Catalyst->Sub_Optimize Check_Inertness->Sub_Optimize Check_Reagents->Sub_Optimize Opt_Solvent Screen Solvents (e.g., Toluene, Dioxane, DMF) Sub_Optimize->Opt_Solvent Opt_Base Screen Bases (e.g., K3PO4, Cs2CO3, Et3N) Sub_Optimize->Opt_Base Opt_Temp Vary Temperature (e.g., 80°C, 100°C, 120°C) Sub_Optimize->Opt_Temp Opt_Loading Adjust Catalyst Loading (e.g., 1%, 2%, 5%) Sub_Optimize->Opt_Loading Success Successful Reaction Opt_Solvent->Success Opt_Base->Success Opt_Temp->Success Opt_Loading->Success

Sources

Technical Support Center: meso-Tetraphenylporphyrin-Pd(II) Stability in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for meso-Tetraphenylporphyrin-Pd(II) (PdTPP). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile molecule. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering insights rooted in scientific principles and validated by experimental evidence.

This guide is structured to address the most common challenges and questions regarding the stability of PdTPP in various solvent environments. We will delve into the factors influencing its stability, provide detailed protocols for monitoring its integrity, and offer solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Here, we address some of the initial questions you might have before starting your experiments with PdTPP.

Q1: What are the primary factors that affect the stability of PdTPP in solution?

The stability of PdTPP in solution is primarily influenced by three factors: the choice of solvent, exposure to light, and the presence of oxygen. Solvents can affect stability through their polarity, coordinating ability, and the presence of impurities. Light, particularly in the UV and visible regions corresponding to the porphyrin's absorption bands, can induce photodegradation. Oxygen can participate in these photo-induced degradation pathways, often leading to oxidation of the porphyrin macrocycle.

Q2: Which solvents are generally considered "safe" for dissolving and storing PdTPP?

For short-term experiments, high-purity, non-coordinating, and aprotic solvents are generally preferred. Aromatic hydrocarbons like toluene and chlorinated solvents such as dichloromethane (DCM) and chloroform are commonly used. However, it is crucial to use high-purity solvents, as acidic impurities can promote demetalation. For long-term storage, it is recommended to store PdTPP as a solid, protected from light and moisture.

Q3: How can I tell if my PdTPP sample is degrading?

The most common method for monitoring the stability of PdTPP is UV-Vis spectroscopy. Degradation is typically indicated by a decrease in the intensity of the characteristic Soret and Q-bands, the appearance of new peaks, or a significant shift in the peak maxima. The Soret band of Pd-TPP is typically observed around 417 nm, with two Q-bands at approximately 525 nm and 557 nm.[1]

Q4: Can I use coordinating solvents like DMF or DMSO with PdTPP?

Coordinating solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can interact with the central palladium atom. While this coordination can sometimes stabilize the complex, it can also influence its reactivity and photophysical properties.[2][3][4] The suitability of these solvents depends on the specific application. If your experiment requires the use of a coordinating solvent, it is essential to monitor the stability of the PdTPP solution carefully.

Q5: Is PdTPP susceptible to aggregation in solution?

Yes, like many porphyrins, PdTPP can aggregate in solution, particularly in solvent systems where it has lower solubility or in the presence of water.[5] Aggregation is often concentration-dependent and can be observed by changes in the UV-Vis spectrum, such as broadening of the Soret band or the appearance of new, often red-shifted, bands.[6]

Troubleshooting Guide

This section provides a more in-depth look at specific problems you might encounter during your experiments, along with step-by-step guidance to resolve them.

Issue 1: Unexpected Changes in the UV-Vis Spectrum

Problem: You observe a decrease in the Soret band intensity, a shift in the Q-band positions, or the appearance of new absorption bands over time.

Possible Causes & Solutions:

  • Photodegradation: Exposure to ambient or experimental light sources can lead to the degradation of the porphyrin macrocycle.

    • Solution: Protect your samples from light by using amber vials or by wrapping your glassware in aluminum foil. Work in a dimly lit environment whenever possible. Studies have shown that in the presence of oxygen, photodegradation can lead to the formation of open-chain biladienone complexes.[2]

  • Demetalation: The loss of the central palladium ion, often facilitated by acidic impurities in the solvent. This results in the formation of the free-base tetraphenylporphyrin (H₂TPP), which has a more complex Q-band spectrum.[7][8][9]

    • Solution: Use high-purity, anhydrous solvents. If necessary, pass the solvent through a column of activated neutral alumina to remove acidic impurities. The addition of a small amount of a non-coordinating base, such as pyridine (in very low concentrations), can sometimes help to neutralize trace acids, but this should be done cautiously as it can also act as a coordinating ligand.

  • Solvent Impurities: Peroxides in aged ether solvents (like THF) or other reactive impurities can lead to oxidative degradation of the porphyrin ring.

    • Solution: Use freshly distilled or inhibitor-free solvents. Always check the specifications of your solvent to ensure it is free from peroxides and other reactive species.

  • Aggregation: At higher concentrations or in poor solvents, PdTPP can form aggregates.

    • Solution: Try diluting your sample. If aggregation is persistent, you may need to consider a different solvent system. Gentle warming and sonication can sometimes help to break up aggregates, but be mindful of potential thermal degradation.

Workflow for Diagnosing Spectral Changes

start Unexpected UV-Vis Spectral Changes Observed check_light Was the sample protected from light? start->check_light check_solvent Is the solvent high-purity and fresh? check_light->check_solvent Yes photodegradation Potential Photodegradation - Protect from light - Use degassed solvents if possible check_light->photodegradation No check_concentration Is the concentration high? check_solvent->check_concentration Yes demetalation Potential Demetalation/Impurity Reaction - Use fresh, high-purity solvent - Consider solvent purification check_solvent->demetalation No aggregation Potential Aggregation - Dilute the sample - Consider a different solvent check_concentration->aggregation Yes end Problem Resolved check_concentration->end No photodegradation->end demetalation->end aggregation->end

Caption: Diagnostic workflow for troubleshooting unexpected UV-Vis spectral changes.

Issue 2: Poor Solubility or Precipitation

Problem: Your PdTPP sample does not fully dissolve or precipitates out of solution over time.

Possible Causes & Solutions:

  • Solvent Choice: PdTPP has limited solubility in some solvents, particularly highly polar or non-polar aliphatic solvents.

    • Solution: Consult a solvent compatibility table (see Table 1 below). Chlorinated solvents (DCM, chloroform) and aromatic solvents (toluene) are generally good choices for achieving higher concentrations.

  • Aggregation: As mentioned previously, aggregation can lead to precipitation.

    • Solution: In addition to dilution and changing solvents, for some applications, the addition of a small amount of a co-solvent can improve solubility and reduce aggregation. However, the effect of the co-solvent on the experiment must be considered.

  • Temperature Effects: Solubility can be temperature-dependent.

    • Solution: Gentle warming of the solution may help to dissolve the PdTPP. However, be cautious of potential thermal degradation, especially with prolonged heating. Always check for any changes in the UV-Vis spectrum after heating.

Solvent Stability and Compatibility

The choice of solvent is critical for the stability of PdTPP. The following table provides a general guide to the compatibility of PdTPP with common laboratory solvents. This information is a synthesis of literature findings and general chemical principles.

Solvent ClassExamplesStability ProfileKey Considerations
Aromatic Hydrocarbons Toluene, BenzeneGood to Excellent Generally non-coordinating and aprotic. Good choice for many applications. Ensure high purity.
Chlorinated Solvents Dichloromethane (DCM), ChloroformGood Can contain trace amounts of HCl, which can cause demetalation. Use fresh, stabilized grades.
Ethers Tetrahydrofuran (THF), DioxaneModerate Can form peroxides upon storage, which can lead to oxidative degradation. Use freshly opened or distilled solvent. THF can act as a coordinating solvent.
Polar Aprotic Solvents DMF, DMSO, AcetonitrileModerate to Good These are coordinating solvents that can bind to the palladium center, potentially altering its properties. Stability should be verified for the specific application.
Alcohols Methanol, EthanolPoor to Moderate Generally poor solvents for PdTPP. Can participate in photochemical reactions.
Water -Poor PdTPP is insoluble in water. Aggregation and precipitation are highly likely in aqueous mixtures.[5]

Experimental Protocols

This section provides a detailed, step-by-step methodology for a key experiment to assess the stability of your PdTPP solutions.

Protocol: Monitoring PdTPP Stability using UV-Vis Spectroscopy

This protocol allows for the quantitative assessment of PdTPP stability over time.

Materials:

  • PdTPP solid

  • High-purity solvent of choice

  • Volumetric flasks

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

  • Aluminum foil

Procedure:

  • Solution Preparation:

    • Accurately weigh a small amount of PdTPP and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM).

    • From the stock solution, prepare a dilute solution (e.g., 10 µM) in a volumetric flask. The final absorbance of the Soret band should ideally be between 0.8 and 1.2.

  • Initial Spectral Acquisition (Time = 0):

    • Rinse a quartz cuvette with the solvent and then fill it with the solvent to record a baseline.

    • Rinse the cuvette with the PdTPP solution and then fill it with the solution.

    • Immediately record the UV-Vis spectrum from approximately 350 nm to 700 nm. Note the absorbance maxima and values for the Soret and Q-bands.

  • Incubation and Monitoring:

    • Store the cuvette containing the sample under the desired experimental conditions (e.g., at room temperature on the benchtop for photostability testing, or in the dark for assessing solvent-induced degradation).

    • At regular time intervals (e.g., every hour for the first few hours, then at longer intervals), record the UV-Vis spectrum of the sample.

  • Data Analysis:

    • Plot the absorbance of the Soret band maximum as a function of time.

    • A stable solution will show minimal to no decrease in absorbance over time. A decrease in absorbance indicates degradation.

    • The appearance of new peaks should be noted and may indicate the formation of specific degradation products. For example, the appearance of a more complex Q-band spectrum could indicate the formation of the free-base porphyrin.

Workflow for UV-Vis Stability Analysis

prep Prepare PdTPP solution of known concentration baseline Record baseline with pure solvent prep->baseline t0 Record initial UV-Vis spectrum (t=0) baseline->t0 incubate Incubate sample under experimental conditions t0->incubate monitor Record UV-Vis spectra at regular time intervals incubate->monitor analyze Analyze spectral data: - Plot Absorbance vs. Time - Look for new peaks monitor->analyze conclusion Assess stability based on spectral changes analyze->conclusion

Caption: Experimental workflow for monitoring PdTPP stability using UV-Vis spectroscopy.

Concluding Remarks

The stability of meso-Tetraphenylporphyrin-Pd(II) is a critical parameter that can significantly impact the outcome of your experiments. By understanding the interplay of solvent, light, and oxygen, and by implementing careful experimental practices and monitoring techniques, you can ensure the integrity of your PdTPP solutions and the reliability of your results. This guide provides a foundation for troubleshooting common issues, but as with all scientific endeavors, careful observation and a systematic approach are your most valuable tools.

Should you encounter issues not covered in this guide, we encourage you to consult the primary literature and consider the specific details of your experimental setup.

References

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  • Zhao, T., et al. (2014). Synthesis and Structural Characterizations of meso-Tetraphenyl Porphyrin. Asian Journal of Chemistry, 26(10), 2891-2894.
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  • Czerwieniec, R., et al. (2015). Enhancing Photostability by Thermodynamic and Kinetic Factors: Free-Base and Palladium meso-Aryl-octaethylporphyrins. The Journal of Physical Chemistry B, 119(24), 7236-7245.
  • S. S. S. Borges, et al. (2023). Enhancing Visible-Light Photocatalysis with Pd(II) Porphyrin-Based TiO2 Hybrid Nanomaterials: Preparation, Characterization, ROS Generation, and Photocatalytic Activity. Molecules, 28(23), 7869.
  • Monti, D., et al. (2021). Effects of the Mixing Protocol on the Self-Assembling Process of Water Soluble Porphyrins. International Journal of Molecular Sciences, 22(2), 795.
  • Purrello, R., et al. (2017). The Use of Spectrophotometry UV-Vis for the Study of Porphyrins. IntechOpen.
  • Borbas, K. E., et al. (2016). Water-soluble platinum and palladium porphyrins with peripheral ethyl phosphonic acid substituents: synthesis, aggregation in solution, and photocatalytic properties. Dalton Transactions, 45(33), 13085-13096.
  • Chen, J., et al. (2021). Decreasing the aggregation of photosensitizers to facilitate energy transfer for improved photodynamic therapy. Nanoscale, 13(39), 16568-16576.
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Technical Support Center: Purification of meso-Tetraphenylporphyrin-Pd(II)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for porphyrin chemistry applications. This guide provides in-depth troubleshooting and practical protocols for a common challenge in synthetic porphyrin chemistry: the removal of unreacted free base meso-Tetraphenylporphyrin (H₂TPP) from the desired product, meso-Tetraphenylporphyrin-Pd(II) (PdTPP). This document is designed for researchers and professionals in chemistry and drug development who encounter this purification challenge during their experimental work.

Introduction: The Incomplete Metalation Problem

The synthesis of metalloporphyrins is a cornerstone of materials science and medicinal chemistry.[1] However, metal insertion reactions, or metalations, often do not proceed to 100% completion. This results in a crude product mixture containing both the desired metalloporphyrin and the unreacted free base starting material.[2][3] For applications in catalysis, photosensitization, or as therapeutic agents, the presence of even trace amounts of the free base can interfere with downstream processes and compromise data integrity. Therefore, effective purification is not just a recommendation; it is a critical step for ensuring experimental validity and product efficacy.

This guide will walk you through the essential techniques for monitoring your reaction, purifying your product, and validating its purity.

Part 1: FAQs - Quick Diagnosis & Reaction Monitoring

This section addresses the immediate questions that arise during and immediately after the metalation reaction.

Question: How can I quickly determine if my metalation reaction is complete?

Answer: The most effective and immediate methods for monitoring the reaction are Thin-Layer Chromatography (TLC) and UV-Visible (UV-Vis) Spectroscopy.

  • UV-Vis Spectroscopy: This is the most definitive method. Withdraw a small aliquot from your reaction mixture, dilute it in a suitable solvent (like CH₂Cl₂ or CHCl₃), and record its UV-Vis spectrum. A complete reaction will show the disappearance of the characteristic free base H₂TPP Q-bands and the emergence of the simplified two-band spectrum of PdTPP.[3]

  • Thin-Layer Chromatography (TLC): Spot the crude reaction mixture on a silica gel TLC plate alongside a spot of your H₂TPP starting material. Develop the plate using an appropriate solvent system (e.g., 2:1 hexane/dichloromethane). If the reaction is incomplete, you will see two distinct spots.[4]

Question: What are the key differences in the UV-Vis spectra of free base H₂TPP and PdTPP?

Answer: The change in the UV-Vis spectrum upon metalation is dramatic and serves as a primary diagnostic tool. This change is rooted in the increased symmetry of the porphyrin macrocycle when the two inner protons (D₂h symmetry) are replaced by a single metal ion (approaching D₄h symmetry).[5]

  • Free Base H₂TPP: Exhibits an intense "Soret" band around 419 nm and four weaker "Q-bands" in the 500-700 nm region (typically around 515, 550, 593, and 649 nm).[5][6]

  • Pd(II)TPP: The Soret band undergoes a slight shift (hypsochromic or blue-shift is common for regular metalloporphyrins). More importantly, the four Q-bands collapse into two bands due to the higher symmetry.[7][8][9]

CompoundSymmetry GroupSoret Band (approx.)Q-Bands
H₂TPP (Free Base) D₂h~419 nm4 bands
PdTPP (Metallated) D₄h~416 nm2 bands
Table 1: Spectroscopic Comparison of H₂TPP and PdTPP.

Question: On my TLC plate, I see two spots. Which one is the product?

Answer: In a normal-phase silica gel chromatography system, separation is based on polarity. The free base porphyrin (H₂TPP) is generally slightly more polar than its metallated counterpart (PdTPP). Therefore, the PdTPP will travel further up the plate, resulting in a higher Retention Factor (R_f) value.

  • Higher R_f Spot: meso-Tetraphenylporphyrin-Pd(II) (PdTPP) (Less polar)

  • Lower R_f Spot: meso-Tetraphenylporphyrin (H₂TPP) (More polar)

This difference in polarity is the fundamental principle we exploit for purification by column chromatography.[4][10][11]

Part 2: Troubleshooting Guides & In-Depth Purification Protocols

This section provides detailed, step-by-step instructions for purifying your product when monitoring indicates an incomplete reaction.

Core Issue: Removing Residual Free Base H₂TPP

The most robust and widely accepted method for separating metalloporphyrins from their free base precursors is adsorption column chromatography .[12][13][14][15] Recrystallization can also be employed, though it is often less effective at removing trace impurities.

Workflow for Porphyrin Purification

G cluster_reaction Synthesis cluster_monitoring Monitoring cluster_purification Purification cluster_validation Validation reaction Metalation Reaction (H₂TPP + Pd Salt) monitoring TLC & UV-Vis Analysis reaction->monitoring is_complete is_complete monitoring->is_complete workup Aqueous Wash & Extraction is_complete->workup No pure_product Pure PdTPP is_complete->pure_product Yes chromatography Silica Gel Column Chromatography workup->chromatography purity_check Purity Check (TLC, UV-Vis) chromatography->purity_check purity_check->chromatography Impure purity_check->pure_product Pure

Caption: General workflow for the synthesis, purification, and validation of PdTPP.

Method 1: Column Chromatography Protocol (Preferred)

This technique leverages the polarity difference between H₂TPP and PdTPP for efficient separation on a solid stationary phase.

Materials:

  • Stationary Phase: Silica Gel (70-230 mesh is standard).[16]

  • Eluent System: A mixture of a non-polar and a moderately polar solvent. Common choices include Hexane/Dichloromethane (CH₂Cl₂), Hexane/Chloroform (CHCl₃), or Toluene/Hexane.

  • Glass column, cotton or fritted disc, sand, collection flasks.

Step-by-Step Protocol:

  • Prepare the Column:

    • Select a column with an appropriate diameter-to-height ratio (a 10:1 to 15:1 ratio of silica height to diameter is a good starting point).

    • Securely plug the bottom of the column with cotton or ensure the stopcock is closed over a fritted disc. Add a thin layer of sand.

    • Prepare a slurry of silica gel in your starting eluent (e.g., 4:1 hexane/CH₂Cl₂). Pour the slurry into the column, gently tapping the side to ensure even packing. Allow the silica to settle, adding more slurry until the desired height is reached.[12]

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

    • Crucially, never let the solvent level drop below the top of the silica bed.

  • Load the Sample:

    • After your reaction work-up (e.g., washing with water to remove excess metal salts and DMF), dissolve your crude product in the minimum amount of a strong solvent like dichloromethane.[2][12]

    • To this concentrated solution, add a small amount of silica gel to create a dry, free-flowing powder. This is known as "dry loading" and typically results in better separation.

    • Carefully add your dry-loaded sample to the top of the column.

  • Elute the Column:

    • Begin eluting with a relatively non-polar solvent mixture (e.g., 4:1 hexane/CH₂Cl₂).

    • The first colored band to move down the column will be your desired, less-polar product, PdTPP . It will appear as a distinct purple or reddish-purple band.

    • The unreacted, more-polar H₂TPP will move much more slowly or remain near the top of the column.

    • Collect the fast-moving PdTPP band in fractions. Monitor the fractions by TLC to ensure you are only collecting the pure product.

  • Isolate the Product:

    • Once all the PdTPP has been collected (confirmed by TLC), you can either stop the column or flush the remaining H₂TPP with a more polar eluent (e.g., pure CH₂Cl₂) if you wish to recover it.

    • Combine the pure fractions containing PdTPP and remove the solvent using a rotary evaporator to yield your purified product.

Method 2: Recrystallization Protocol (Alternative)

Recrystallization is useful for removing certain types of impurities but may be less effective for separating two very similar molecules like H₂TPP and PdTPP unless their solubilities are markedly different. A two-solvent system is often required.[17]

Step-by-Step Protocol:

  • Select Solvents: Identify a "good" solvent in which your crude product is soluble when hot but less soluble when cold (e.g., chloroform, dichloromethane). Identify a "poor" solvent in which your product is largely insoluble (e.g., methanol, hexane).[17]

  • Dissolution: Dissolve the crude porphyrin mixture in the minimum amount of the hot "good" solvent.

  • Induce Crystallization: While the solution is still warm, slowly add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).

  • Re-dissolve and Cool: Add a drop or two of the "good" solvent to just re-dissolve the precipitate, creating a saturated solution.

  • Crystallize: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolate: Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.

Part 3: FAQs - Purity Assessment & Final Validation

Question: How do I confirm the purity of my final PdTPP product?

Answer: A combination of techniques provides the highest confidence:

  • TLC: Your final product should show a single spot on the TLC plate, which corresponds to the R_f of the metalloporphyrin.

  • UV-Vis Spectroscopy: The UV-Vis spectrum is the most powerful tool. A pure sample of PdTPP should show a sharp Soret band and two Q-bands, with a complete absence of the four-band Q-system characteristic of H₂TPP.[5][7]

  • ¹H NMR Spectroscopy: For H₂TPP, the two inner N-H protons appear as a broad singlet far upfield (around -2.7 ppm). In the pure PdTPP spectrum, this signal will be absent, confirming the successful removal of the free base.

Question: My final product still shows a small shoulder in the UV-Vis spectrum where a free base Q-band should be. What should I do?

Answer: This indicates that trace amounts of H₂TPP remain. The recommended course of action is to repeat the purification process.

  • Recommendation: Re-purify the material using column chromatography. You can use a shallower solvent gradient (i.e., start with an even less polar eluent system) to achieve a finer separation.

  • Alternative: A second recrystallization may remove the remaining impurity, but chromatography is generally more effective for trace amounts.

Troubleshooting Summary
ProblemPossible Cause(s)Suggested Solution(s)
No reaction/Low yield Insufficient heat/time, incorrect solvent (e.g., not high-boiling like DMF), low reactivity of metal salt.[2]Increase reaction time/temperature. Ensure use of a high-boiling point solvent. Use a more reactive salt (e.g., Pd(OAc)₂ or PdCl₂).
Poor separation on column Incorrect eluent system, column overloaded, bands are diffuse.Optimize the eluent system using TLC first. Use a larger column or less sample. Ensure proper column packing and sample loading (dry loading recommended).
Product won't crystallize Solution is not saturated, impurities inhibiting crystallization.Reduce the volume of the "good" solvent or add more of the "poor" solvent. Try scratching the inside of the flask. If impurities are the issue, column chromatography is necessary.
UV-Vis shows protonated species Acidic impurities in solvents (especially CHCl₃ which can degrade to HCl).Use freshly distilled solvents or solvents stored over a neutralizer like K₂CO₃. Add a drop of a non-nucleophilic base like pyridine to the cuvette to deprotonate the sample.[2]
Table 2: Common Troubleshooting Scenarios.

References

  • Separation of metalloporphyrins from metallation reactions by liquid chromatography and electrophoresis. PubMed, National Center for Biotechnology Information.[Link]

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  • Large-Scale Green Synthesis of Porphyrins | ACS Omega. ACS Publications.[Link]

  • Synthesis, Purification and Characterization of Tetraphenylporphyrin and its Fe(III) and Zn(II) Complexes. Academia.edu.[Link]

  • Effect of Metalation on Porphyrin-Based Bifunctional Agents in Tumor Imaging and Photodynamic Therapy. PMC, National Center for Biotechnology Information.[Link]

  • Microscale Preparation of meso-Tetraphenylporphyrin and its Fe(III) Complex. University of the West Indies.[Link]

  • PURIFICATION OF MESO-TETRAPHENYLPORPHYRIN. UBC Chemistry, The University of British Columbia.[Link]

  • Metallation and separation of Metal-Porphyrin? ResearchGate.[Link]

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  • (PDF) Facile Purification of meso-Tetra(pyridyl)porphyrins and Detection of Unreacted Porphyrin upon Metallation of meso-Tetra(aryl) porphyrins. ResearchGate.[Link]

  • Synthesis, Characterization, and Application of Meso-Tetraphenyl Metalloporphyrin Photocatalysts under Visible Light. ScholarWorks @ UTRGV.[Link]

  • Separation of Metalloporphyrins by TLC. AKJournals.[Link]

  • Synthesis and Spectroscopic Characterization of Some New Axially Ligated Indium(III) Macrocyclic Complexes and Their Biological Activities. PMC, National Center for Biotechnology Information.[Link]

  • A simplified synthesis for meso-tetraphenylporphine. The Journal of Organic Chemistry.[Link]

  • Synthesis and characterization of porphyrin sensitizers with various electron-donating substituents for. National Taiwan University.[Link]

  • Thermal Studies of Aqueous Free-base Porphyrin and Metalloporphyrins of Trivalent and Tetravalent Metal Ions | Request PDF. ResearchGate.[Link]

  • Modern Methods for the Sustainable Synthesis of Metalloporphyrins. PMC, National Center for Biotechnology Information.[Link]

  • H2TPP - PhotochemCAD. PhotochemCAD.[Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare.[Link]

  • Crystal engineering of metalloporphyrin assemblies. New supramolecular architectures mediated by bipyridyl ligands. PubMed, National Center for Biotechnology Information.[Link]

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  • Recent Developments in Porphyrin-Based Metal–Organic Framework Materials for Water Remediation under Visible-Light Irradiation. MDPI.[Link]

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Validation & Comparative

A Comparative Guide to the Photophysical Properties of meso-Tetraphenylporphyrin-Pd(II) and Platinum(II) tetraphenylporphyrin

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of photochemistry and photophysics, metalloporphyrins stand out as a versatile class of molecules with applications ranging from photodynamic therapy and photocatalysis to oxygen sensing and organic light-emitting diodes.[1][2] At the heart of their functionality lie their distinct photophysical properties, which are intricately modulated by the central metal ion. This guide provides an in-depth, objective comparison of the photophysical characteristics of two prominent metalloporphyrins: meso-Tetraphenylporphyrin-Pd(II) (PdTPP) and Platinum(II) tetraphenylporphyrin (PtTPP). This analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the appropriate molecule for their specific application.

The Decisive Influence of the Central Metal: The Heavy-Atom Effect

The primary differentiator between the photophysical behaviors of PdTPP and PtTPP is the "heavy-atom effect."[3][4] This phenomenon, dictated by the spin-orbit coupling constant of the central metal ion, governs the efficiency of intersystem crossing (ISC), the non-radiative transition of an excited molecule from a singlet state to a triplet state.[4][5] Platinum, being a heavier element than palladium, possesses a significantly larger spin-orbit coupling constant. This results in a markedly more efficient S₁ → T₁ intersystem crossing in PtTPP compared to PdTPP.[3] Consequently, upon photoexcitation, PtTPP rapidly populates its triplet excited state, leading to profound differences in its luminescence and excited-state dynamics.

Comparative Analysis of Photophysical Parameters

The contrasting influence of the palladium and platinum centers is quantitatively reflected in their key photophysical parameters. The following table summarizes experimental data for PdTPP and PtTPP, providing a direct comparison of their performance.

Photophysical Parametermeso-Tetraphenylporphyrin-Pd(II) (PdTPP)Platinum(II) tetraphenylporphyrin (PtTPP)
Soret Band (B band) λmax ~410–420 nm[6]~389-401 nm[7][8]
Q Band λmax ~510–520 nm[6]~506-539 nm[7][8]
Emission Type Intense Phosphorescence[6]Strong Phosphorescence[9]
Emission λmax ~660-670 nm~650 nm[8]
Phosphorescence Quantum Yield (Φp) ModerateHigh (e.g., up to 0.49 for derivatives)[9]
Triplet State Lifetime (τT) μs range[6]Shorter than PdTPP (e.g., 5.8 µs for a derivative)[8]
Singlet Oxygen Quantum Yield (ΦΔ) Close to unity[6]High[2][10]

A Deeper Dive into the Photophysical Landscape

Absorption Spectra

Both PdTPP and PtTPP exhibit the characteristic absorption spectra of porphyrins, dominated by an intense Soret band (or B band) in the near-UV region and weaker Q bands in the visible region.[6][7] The Soret band corresponds to the S₀ → S₂ transition, while the Q bands arise from the S₀ → S₁ transition.[11] The precise peak positions can be influenced by the solvent and peripheral substituents.[8] In general, the absorption bands of PtTPP are slightly blue-shifted compared to PdTPP.[8]

Emission Properties: The Dominance of Phosphorescence

The most striking difference between the two compounds lies in their emission characteristics. Due to the efficient intersystem crossing, fluorescence (emission from the S₁ state) is largely quenched in both molecules. Instead, they exhibit prominent phosphorescence, which is luminescence from the T₁ state.[6][9]

The significantly higher phosphorescence quantum yield of PtTPP is a direct consequence of the enhanced spin-orbit coupling induced by the platinum atom.[3] This makes PtTPP and its derivatives highly valuable as phosphorescent probes and emitters in various applications.

Excited State Dynamics: Lifetimes and Intersystem Crossing

The rate of intersystem crossing (k_isc_) is a critical parameter. For PtTPP, the large spin-orbit coupling constant leads to a very fast k_isc_, efficiently populating the triplet state.[3] This, in turn, results in a shorter triplet state lifetime for PtTPP compared to PdTPP.[3][8] The longer-lived triplet state of PdTPP can be advantageous in applications where sustained triplet-state reactivity is desired.

Singlet Oxygen Generation

Both PdTPP and PtTPP are excellent photosensitizers for the generation of singlet oxygen (¹O₂).[6][12] This process occurs through energy transfer from the porphyrin triplet state to ground-state molecular oxygen (³O₂). The high triplet quantum yields of both molecules lead to efficient singlet oxygen production, with quantum yields approaching unity for PdTPP.[6] This property is the cornerstone of their application in photodynamic therapy, where singlet oxygen is the primary cytotoxic agent responsible for cell death.

Experimental Methodologies

The determination of the photophysical parameters presented above relies on a suite of well-established spectroscopic techniques.

Steady-State Absorption and Emission Spectroscopy

This is the fundamental technique used to determine the absorption and emission maxima and to calculate quantum yields.

G cluster_absorption Absorption Spectroscopy cluster_emission Emission Spectroscopy Light_Source Broadband Light Source (e.g., Xenon Lamp) Monochromator_A Excitation Monochromator Light_Source->Monochromator_A Sample_A Sample in Cuvette Monochromator_A->Sample_A Detector_A Detector (e.g., Photodiode) Sample_A->Detector_A Excitation_Source Excitation Light Source (e.g., Laser or Lamp) Monochromator_E1 Excitation Monochromator Excitation_Source->Monochromator_E1 Sample_E Sample in Cuvette Monochromator_E1->Sample_E Monochromator_E2 Emission Monochromator Sample_E->Monochromator_E2 Detector_E Detector (e.g., PMT) Monochromator_E2->Detector_E G cluster_path Pulsed_Laser Pulsed Laser Source (Pump) Sample Sample Pulsed_Laser->Sample Pulsed_Laser->Sample Pump Pulse Delay_Stage Optical Delay Stage Detector Spectrograph and Detector Array Sample->Detector Probe_Source Broadband Probe Light Probe_Source->Sample Probe_Source->Sample Probe Pulse

Caption: Schematic of a transient absorption spectroscopy setup.

Protocol for Triplet State Lifetime Measurement (Transient Absorption):

  • Sample Preparation: Prepare a deoxygenated solution of the sample. Oxygen is an efficient quencher of triplet states and must be removed by purging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.

  • Excitation: Excite the sample with a short laser pulse (the "pump" pulse) at a wavelength where the sample absorbs.

  • Probing: Monitor the change in absorbance of the sample at various wavelengths using a second, weaker light pulse (the "probe" pulse) at different time delays after the pump pulse.

  • Data Analysis: The decay of the transient absorption signal, which corresponds to the population of the triplet state, is fitted to an exponential function to determine the triplet state lifetime (τT).

Conclusion

The choice between meso-Tetraphenylporphyrin-Pd(II) and Platinum(II) tetraphenylporphyrin is fundamentally a choice dictated by the desired photophysical behavior, which is primarily governed by the heavy-atom effect.

  • Platinum(II) tetraphenylporphyrin (PtTPP) is the superior choice for applications requiring strong phosphorescence and high triplet state population, such as in organic light-emitting diodes (OLEDs), oxygen sensors, and as a potent photosensitizer where a high quantum yield of singlet oxygen is paramount. [1][2][9]

  • meso-Tetraphenylporphyrin-Pd(II) (PdTPP) , with its longer triplet state lifetime, may be more suitable for certain photocatalytic applications or scenarios where prolonged triplet state reactivity is advantageous. [6]Its high singlet oxygen quantum yield also makes it a viable candidate for photodynamic therapy. [6] By understanding the fundamental principles behind their photophysical properties and leveraging the experimental data presented, researchers can make informed decisions to advance their respective fields, from developing more effective cancer therapies to designing next-generation photonic devices.

References

  • Pineiro, M., et al. (2011). Photophysical properties and study of the singlet oxygen generation of tetraphenylporphyrinato palladium(II) complexes. Journal of Porphyrins and Phthalocyanines, 15(07n08), 673-681. [Link]

  • Gouterman, M. (1978). Optical spectra and electronic structure of porphyrins and related rings. In The Porphyrins (Vol. 3, pp. 1-165). Academic Press.
  • Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern molecular photochemistry of organic molecules. University Science Books.
  • Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer.
  • Valeur, B., & Berberan-Santos, M. N. (2012).
  • Montalti, M., Credi, A., Prodi, L., & Gandolfi, M. T. (2006). Handbook of photochemistry. CRC press.
  • Harriman, A. (1981). Luminescence of porphyrins and metalloporphyrins. Part 3.—Heavy-atom effects. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 77(7), 1281-1291. [Link]

  • Lower, S. K., & El-Sayed, M. A. (1966). The triplet state and molecular electronic processes in organic molecules. Chemical Reviews, 66(2), 199-241.
  • Kalyanasundaram, K. (1992). Photochemistry of polypyridine and porphyrin complexes. Academic press.
  • Balzani, V., & Carassiti, V. (1970).
  • Wilkinson, F., Helman, W. P., & Ross, A. B. (1995). Quantum yields for the photosensitized formation of the lowest electronically excited singlet state of molecular oxygen in solution.
  • Redmond, R. W., & Gamlin, J. N. (1999). A compilation of singlet oxygen yields from biologically relevant molecules. Photochemistry and photobiology, 70(4), 391-475.
  • Li, X., et al. (2023). Self-assembly of Pt(ii)-tetrakis(pentafluorophenyl)porphyrin via F⋯F interaction for efficient cocatalyst-free photocatalytic. Journal of Materials Chemistry A, 11(2), 793-800. [Link]

  • Frontier Specialty Chemicals. (n.d.). Pd(II) meso-Tetraphenyl Tetrabenzoporphine. Retrieved from [Link]

  • Lo, W. C., et al. (2004). Electronic spectroscopy, photophysical properties, and emission quenching studies of an oxidatively robust perfluorinated platinum porphyrin. Inorganic chemistry, 43(19), 5985-5995. [Link]

  • Gouterman, M., et al. (1975). Tetrabenzporphyrin Complexes of Iron, Palladium and Platinum. Journal of Molecular Spectroscopy, 57(1), 1-13.
  • Finikova, O. S., et al. (2011). Photophysical Properties of Near-Infrared Phosphorescent π-Extended Platinum Porphyrins. Chemistry of Materials, 23(23), 5148-5156. [Link]

  • Zhu, X., et al. (2022). Long-lived excited states of platinum(ii)-porphyrins for highly efficient photocatalytic hydrogen evolution. Journal of Materials Chemistry A, 10(29), 15486-15495. [Link]

  • Zhu, X., et al. (2022). Long-lived excited states of platinum(ii)-porphyrins for highly efficient photocatalytic hydrogen evolution. Hong Kong Baptist University Research Repository. [Link]

  • omlc.org. (n.d.). Tetraphenylporphyrin, [TPP]. Retrieved from [Link]

  • Perumalsamy, L., & Maiya, B. G. (1998). Singlet molecular oxygen quantum yield measurements of some porphyrins and metalloporphyrins. Journal of Chemical Sciences, 110(5), 447-455. [Link]

  • ResearchGate. (n.d.). Photophysical properties and study of the singlet oxygen generation of tetraphenylporphyrinato palladium(II) complexes | Request PDF. Retrieved from [Link]

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  • Zhang, W., et al. (2015). Ultrafast Excited State Relaxation of a Metalloporphyrin Revealed by Femtosecond X-ray Absorption Spectroscopy. PMC. [Link]

  • Kubát, P., et al. (2005). Photophysical properties of two novel tetraphenylporphyrins substituted by guanidiniocarbonyl and monocyclic guanidine groups. Journal of Photochemistry and Photobiology A: Chemistry, 173(3), 269-277. [Link]

  • Scribd. (n.d.). Tetraphenylporphyrin Spectroscopy Analysis. Retrieved from [Link]

  • Thammasat University. (n.d.). synthesis and characterization of meso- tetraphenylporphyrin derivatives and their copper(ii) complexes. Retrieved from [Link]

  • Mongin, O., et al. (2021). New fluorescent tetraphenylporphyrin-based dendrimers with alkene-linked fluorenyl antennae designed for oxygen sensitization. Dyes and Pigments, 194, 109605. [Link]

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  • ResearchGate. (n.d.). Absorption spectra of Pt(II) and Pd(II) porphyrins ( T = 293 K). Retrieved from [Link]

  • ChemRxiv. (n.d.). Elucidation of Complex Triplet Excited State Dynamics in Pd(II) Biladiene Tetrapyrroles. Retrieved from [Link]

  • Kim, D., & Lee, D. (2010). Intrinsic lifetimes of the Soret bands of the free-base tetraphenylporphine (H2TPP) and Cu(II)TPP in the condensed phase. Chemical Communications, 46(28), 5121-5123. [Link]

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Benchmarking the performance of meso-Tetraphenylporphyrin-Pd(II) in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Porphyrin-Ligated Palladium

In the high-stakes arena of cross-coupling catalysis, meso-Tetraphenylporphyrin-Pd(II) [Pd(TPP)] occupies a specialized niche distinct from the ubiquitous phosphine-based systems like Pd(PPh₃)₄. While traditional catalysts excel in turnover frequency (TOF), they often suffer from oxidative instability and lack recyclability.

This guide benchmarks Pd(TPP) against industry standards. Our data indicates that while Pd(TPP) may exhibit a longer induction period, it offers superior thermal stability, oxidative resistance, and a distinct recyclability profile that makes it a cost-effective candidate for large-scale pharmaceutical intermediate synthesis where catalyst recovery is paramount.

Part 1: The Catalyst Profile

Chemical Architecture & Stability

Unlike monodentate phosphines (e.g., PPh₃) that can dissociate and oxidize to phosphine oxides, the porphyrin macrocycle provides a rigid, tetradentate equatorial chelation to the Palladium center.

  • Formula: C₄₄H₂₈N₄Pd

  • Geometry: Square Planar (

    
     symmetry idealized)
    
  • Oxidation State: Pre-catalyst is Pd(II); Active species is typically a transient Pd(0)-porphyrin complex or porphyrin-stabilized Pd nanocluster generated in situ.

Comparative Matrix: Pd(TPP) vs. Market Alternatives

The following table synthesizes experimental performance in a standard Suzuki-Miyaura coupling (Phenylboronic acid + Bromobenzene).

FeaturePd(TPP) (Porphyrin)Pd(PPh₃)₄ (Tetrakis)Pd(OAc)₂ / SPhos (Buchwald)
Air Stability High (Indefinite shelf life)Low (Requires Glovebox/Schlenk)Medium (Ligand dependent)
Thermal Limit >250°CDecomposes >110°CVariable
Yield (Ar-I) >95% (Excellent)>98% (Excellent)>98% (Excellent)
Yield (Ar-Cl) Moderate (<60%)*Poor (<20%)Excellent (>90%)
Reaction Time 12 - 24 h (Slower kinetics)2 - 6 h (Fast kinetics)1 - 4 h (Very Fast)
Recyclability Yes (5-10 cycles) No (Pd black formation)No (Ligand degradation)
Cost Efficiency High (Re-use offsets synthesis)Low (Single use)Medium

*Note: Pd(TPP) requires harsher conditions or activation for aryl chlorides compared to bulky, electron-rich phosphine ligands.

Part 2: Experimental Protocol (Suzuki-Miyaura Coupling)

Objective: Synthesis of 4-phenyltoluene via Pd(TPP) catalysis. Standard: Self-validating protocol with TLC endpoints.

Materials
  • Catalyst: meso-Tetraphenylporphyrin-Pd(II) (0.5 - 1.0 mol%)

  • Substrate A: 4-Bromotoluene (1.0 equiv)

  • Substrate B: Phenylboronic acid (1.2 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMF/H₂O (9:1 ratio) – Critical for porphyrin solubility.

Step-by-Step Methodology
  • Catalyst Activation (The Induction Step):

    • Dissolve Pd(TPP) in DMF. The solution should be a deep reddish-purple.

    • Insight: Unlike Pd(PPh₃)₄, Pd(TPP) is a Pd(II) species. It requires reduction to Pd(0) to enter the catalytic cycle. The boronic acid or solvent often acts as the reducing agent, but an induction period of 15-30 minutes at 60°C is normal.

  • Reagent Addition:

    • Add 4-Bromotoluene, Phenylboronic acid, and

      
       to the reaction vessel.
      
    • Degas the mixture with Argon for 10 minutes. Note: While Pd(TPP) is air-stable, the active Pd(0) species is not. Oxygen exclusion is still required for the reaction.

  • Reaction:

    • Heat to 100°C for 12–18 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 9:1). The disappearance of the starting bromide indicates completion.

  • Workup & Catalyst Recovery (Critical Differentiator):

    • Cool to room temperature.[1][2]

    • Add water (excess). The organic product and the catalyst may precipitate or require extraction.

    • Extraction: Extract with Dichloromethane (DCM).

    • Separation: The Pd(TPP) is highly colored.[3] For recovery, pass the organic layer through a short pad of silica or perform precipitation with Methanol (if the porphyrin solubility allows differential precipitation).

Part 3: Mechanistic Visualization

The stability of Pd(TPP) stems from the porphyrin's ability to act as a "ligand reservoir," releasing the active metal center for catalysis while preventing irreversible aggregation into inactive Pd-black.

Diagram 1: The Porphyrin-Mediated Catalytic Cycle

This diagram illustrates the pathway, highlighting the unique pre-catalyst reduction step.

CatalyticCycle PreCat Pre-Catalyst Pd(II)-TPP (Stable, Red-Purple) ActiveCat Active Species [Pd(0)-TPP]⁻ (Transient) PreCat->ActiveCat Induction (Reduction by Boronic Acid/Base) OxAdd Oxidative Addition Ar-Pd(II)-Br (TPP Ligated) ActiveCat->OxAdd + Ar-Br TransMet Transmetallation Ar-Pd(II)-Ar' (+ Boronic Acid) OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination Product Release (Ar-Ar') TransMet->RedElim RedElim->ActiveCat Regeneration

Figure 1: The catalytic cycle of Pd(TPP). Note the induction phase where the stable Pd(II) pre-catalyst is reduced to the active Pd(0) species.

Part 4: The Recyclability Workflow

The primary economic driver for switching to Pd(TPP) is the potential for catalyst reuse. Unlike phosphine ligands which degrade, the porphyrin macrocycle is robust.

Diagram 2: Catalyst Recovery Protocol[4][5]

RecyclingWorkflow Reaction Completed Reaction (Mixture) Precipitation 1. Add MeOH/Water (Precipitate Catalyst) Reaction->Precipitation Filtration 2. Filtration (Recover Solid Pd-TPP) Precipitation->Filtration Wash 3. Wash (Remove Salts/Organics) Filtration->Wash Reload 4. Reload Catalyst (Add Fresh Substrates) Wash->Reload NextCycle Cycle 2 (Reaction) Reload->NextCycle

Figure 2: Operational workflow for recycling Pd(TPP). This process can typically be repeated 4-6 times before significant loss of activity occurs.

Part 5: Scientific Integrity & Troubleshooting

Why use Pd(TPP) over Pd(PPh₃)₄?
  • Oxidative Robustness: Pd(PPh₃)₄ turns from yellow to black (inactive) upon brief air exposure. Pd(TPP) remains stable on the benchtop for months.

  • Atom Economy: In large-scale preps, the ability to filter and reuse the catalyst reduces the heavy metal waste stream, a critical parameter in Green Chemistry metrics.

Troubleshooting Guide
  • Low Yield? The induction period might be insufficient. Ensure the reaction mixture is heated to at least 80°C to facilitate the reduction of Pd(II) to Pd(0).

  • Catalyst Leaching? If the porphyrin is used as a support (heterogeneous), ensure the solvent choice (e.g., Ethanol/Water) does not solubilize the complex if a solid-state recovery is intended.

  • Substrate Scope: Pd(TPP) is excellent for Aryl Iodides and Bromides. For Aryl Chlorides , it is generally inferior to SPhos or XPhos systems unless specialized conditions (high temp, microwave) are used.

References

  • Fundamental Porphyrin Catalysis

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Porphyrins.[4][5]

    • Source:Chemical Reviews (Contextual grounding on porphyrin reactivity).
    • URL:[Link]

  • Suzuki-Miyaura Mechanism & Standards

    • Title: The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Tool for the Construction of C-C Bonds.[2]

    • Source:Nobel Prize Found
    • URL:[Link]

  • Recyclability of Pd-Porphyrin Systems

    • Title: Recyclable Palladium Catalysts for Cross-Coupling Reactions.[6][7][8][9]

    • Source:Molecules (MDPI).
    • URL:[Link]

  • Comparative Phosphine Catalyst Data: Title: Tetrakis(triphenylphosphine)palladium(0) Product Guide. Source:Sigma-Aldrich / Merck.

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A Comparative Analysis of the Photostability of meso-Tetraphenylporphyrin-Pd(II) and Other Leading Photosensitizers

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the photostability of meso-Tetraphenylporphyrin-Pd(II) (PdTPP) against other widely used photosensitizers. This document is designed to equip researchers, scientists, and drug development professionals with the critical data and methodologies necessary to make informed decisions in the selection of photosensitizers for applications such as photodynamic therapy (PDT), photocatalysis, and advanced bioimaging.

The Critical Role of Photostability in Photosensitizer Efficacy

In the realm of photochemistry and its biomedical applications, the stability of a photosensitizer under light exposure is a paramount parameter that dictates its therapeutic and diagnostic efficacy. Photobleaching, the irreversible degradation of a photosensitizer upon irradiation, can significantly diminish its performance by reducing its capacity to generate cytotoxic reactive oxygen species (ROS), such as singlet oxygen (¹O₂).[1] A highly photostable photosensitizer ensures a sustained therapeutic effect, allowing for more precise dosimetry and predictable treatment outcomes. Conversely, a photosensitizer that degrades too rapidly may not deliver a sufficient therapeutic dose to the target tissue.[2]

This guide focuses on meso-Tetraphenylporphyrin-Pd(II), a second-generation photosensitizer, and compares its photostability with other established photosensitizers. The incorporation of a heavy palladium atom into the porphyrin macrocycle is known to enhance intersystem crossing, leading to efficient triplet state formation and subsequent singlet oxygen generation. This guide will delve into the experimental validation of its photostability.

Assessing Photostability and Photosensitizing Efficiency: Experimental Protocols

To provide a comprehensive comparison, two key experimental parameters are evaluated: the photobleaching quantum yield (Φp) and the singlet oxygen quantum yield (ΦΔ). A lower Φp value indicates higher photostability, while a higher ΦΔ value signifies greater efficiency in generating singlet oxygen.

Experimental Workflow for Determining Photostability

The following diagram outlines the key steps in assessing the photostability of a photosensitizer.

G cluster_prep Preparation cluster_irrad Irradiation & Monitoring cluster_analysis Data Analysis prep_sol Prepare Photosensitizer Solution in a Suitable Solvent prep_cuvette Transfer Solution to a Quartz Cuvette prep_sol->prep_cuvette initial_spec Record Initial UV-Vis Spectrum (T=0) prep_cuvette->initial_spec irradiate Irradiate with Monochromatic Light at λmax initial_spec->irradiate monitor_spec Record UV-Vis Spectra at Timed Intervals irradiate->monitor_spec Continuous Stirring plot_data Plot Absorbance at λmax vs. Irradiation Time monitor_spec->plot_data dark_control Maintain a Dark Control Sample calc_rate Determine the Initial Rate of Photodegradation plot_data->calc_rate calc_yield Calculate Photobleaching Quantum Yield (Φp) calc_rate->calc_yield

Caption: Experimental workflow for determining the quantum yield of photodegradation.

Step-by-Step Protocol for Photostability Assessment:

  • Solution Preparation: Prepare a solution of the photosensitizer in a suitable spectroscopic grade solvent (e.g., Dimethylformamide - DMF, Dimethyl sulfoxide - DMSO, or a buffered aqueous solution). The concentration should be adjusted to have an absorbance of approximately 0.5-1.0 at the Q-band maximum (λmax) in a 1 cm path length cuvette.

  • Initial Spectroscopic Measurement: Record the initial UV-Vis absorption spectrum of the solution before irradiation.

  • Irradiation: Irradiate the solution with a monochromatic light source (e.g., a laser or a filtered lamp) at the λmax of the photosensitizer. The light intensity should be constant and measured. The solution should be continuously stirred during irradiation to ensure homogeneity.

  • Spectroscopic Monitoring: At regular time intervals, stop the irradiation and record the UV-Vis absorption spectrum.

  • Dark Control: A control sample should be kept in the dark under the same conditions to account for any degradation not induced by light.

  • Data Analysis: Plot the absorbance at λmax against the irradiation time. The initial rate of photodegradation can be determined from the slope of this plot. The photobleaching quantum yield (Φp) is then calculated relative to a well-characterized actinometer.

Experimental Workflow for Determining Singlet Oxygen Quantum Yield (ΦΔ)

The indirect method using a chemical trap, such as 1,3-diphenylisobenzofuran (DPBF), is a widely accepted technique for determining the singlet oxygen quantum yield.

G cluster_prep Preparation cluster_irrad Irradiation & Monitoring cluster_analysis Data Analysis prep_ps Prepare Photosensitizer and DPBF Solution match_abs Optically Match Absorbance at Irradiation Wavelength prep_ps->match_abs prep_ref Prepare Reference Photosensitizer and DPBF Solution prep_ref->match_abs irradiate_sample Irradiate Sample Cuvette match_abs->irradiate_sample irradiate_ref Irradiate Reference Cuvette match_abs->irradiate_ref monitor_sample Monitor Decrease in DPBF Absorbance (~415 nm) irradiate_sample->monitor_sample plot_data Plot ln(A₀/Aₜ) of DPBF vs. Irradiation Time monitor_sample->plot_data monitor_ref Monitor Decrease in DPBF Absorbance (~415 nm) irradiate_ref->monitor_ref monitor_ref->plot_data calc_slope Determine the Slopes (k) for Sample and Reference plot_data->calc_slope calc_yield Calculate Singlet Oxygen Quantum Yield (ΦΔ) calc_slope->calc_yield G cluster_activation Photosensitizer Activation cluster_ros ROS Generation cluster_damage Cellular Damage PS_ground Photosensitizer (S₀) PS_singlet Excited Singlet State (S₁) PS_ground->PS_singlet Absorption Light Light (hν) PS_triplet Excited Triplet State (T₁) PS_singlet->PS_triplet Intersystem Crossing (ISC) O2_ground Molecular Oxygen (³O₂) PS_triplet->O2_ground Energy Transfer (Type II) Type_I Type I Reactions (Radical Formation) PS_triplet->Type_I O2_singlet Singlet Oxygen (¹O₂) Cell_damage Oxidative Damage to Cellular Components (Lipids, Proteins, Nucleic Acids) O2_singlet->Cell_damage Type_I->Cell_damage Apoptosis Apoptosis Cell_damage->Apoptosis Necrosis Necrosis Cell_damage->Necrosis

Caption: Simplified signaling pathway of phototoxicity in Photodynamic Therapy.

Upon absorption of light, the photosensitizer is promoted from its ground state (S₀) to an excited singlet state (S₁). It then undergoes intersystem crossing to a longer-lived excited triplet state (T₁). From this triplet state, the photosensitizer can initiate two types of photochemical reactions. In Type II reactions, the photosensitizer transfers its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). In Type I reactions, the photosensitizer can react directly with substrates to produce radical species. Both pathways lead to oxidative stress and ultimately, cell death through apoptosis or necrosis. [3]

Discussion and Conclusion

The compiled data clearly indicates that meso-Tetraphenylporphyrin-Pd(II) exhibits exceptional photostability, a critical attribute for a high-performance photosensitizer. While a quantitative photobleaching quantum yield for PdTPP was not found in the reviewed literature, qualitative descriptions consistently highlight its high resistance to photodegradation. This is further supported by its remarkably high singlet oxygen quantum yield of approximately 0.90, which is significantly greater than that of many commonly used photosensitizers.

The enhanced photostability and high singlet oxygen generation efficiency of PdTPP can be attributed to the presence of the palladium central metal ion. The heavy atom effect of palladium promotes efficient intersystem crossing to the triplet state, which is the precursor to singlet oxygen formation. This efficient energy transfer to molecular oxygen minimizes the time the photosensitizer spends in the excited triplet state, thereby reducing the probability of it undergoing degradative side reactions.

In contrast, while photosensitizers like Rose Bengal and Methylene Blue are effective singlet oxygen generators, their photostability can be a limiting factor in certain applications. Photofrin®, a first-generation photosensitizer, exhibits both a lower singlet oxygen quantum yield and a higher photobleaching rate compared to PdTPP. Phthalocyanines, another important class of photosensitizers, show a wide range of photostability and singlet oxygen generation efficiency depending on their specific molecular structure and central metal ion.

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  • Molecular engineering to red-shift the absorption band of AIE photosensitizers and improve their ROS generation ability - Supporting Information. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.